molecular formula C15H19N9O5S2 B12405757 MK-3402

MK-3402

Cat. No.: B12405757
M. Wt: 469.5 g/mol
InChI Key: FPDSKARHYNDHLY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide is a potent and selective small-molecule activator of AMP-activated protein kinase (AMPK). This compound, which shares structural similarities with the pan-AMPK activator PT1 , is designed to mimic the effects of AMP, binding to the allosteric drug and metabolite (ADaM) site on the enzyme. This binding mechanism promotes a conformational change that enhances AMPK activity without altering cellular AMP:ATP ratios, making it a valuable tool for dissecting AMPK's role in cellular signaling. AMPK is a central regulator of cellular energy homeostasis, and its pharmacological activation is a key research strategy in investigating metabolic disorders, cancer, and aging. Researchers utilize this compound to study AMPK-mediated processes such as autophagy induction, glucose uptake, and fatty acid oxidation in various cell models. Its targeted action allows for the precise exploration of downstream pathways and the validation of AMPK as a therapeutic target, providing critical insights for the development of novel treatments for conditions like type 2 diabetes and metabolic syndrome.

Properties

Molecular Formula

C15H19N9O5S2

Molecular Weight

469.5 g/mol

IUPAC Name

1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide

InChI

InChI=1S/C15H19N9O5S2/c16-5-9(25)7-20-31(28,29)11-3-2-10(8-1-4-12(17)19-6-8)13(14(11)30(18,26)27)15-21-23-24-22-15/h1-4,6,9,20,25H,5,7,16H2,(H2,17,19)(H2,18,26,27)(H,21,22,23,24)/t9-/m1/s1

InChI Key

FPDSKARHYNDHLY-SECBINFHSA-N

Isomeric SMILES

C1=CC(=NC=C1C2=C(C(=C(C=C2)S(=O)(=O)NC[C@@H](CN)O)S(=O)(=O)N)C3=NNN=N3)N

Canonical SMILES

C1=CC(=NC=C1C2=C(C(=C(C=C2)S(=O)(=O)NCC(CN)O)S(=O)(=O)N)C3=NNN=N3)N

Origin of Product

United States

Foundational & Exploratory

MK-3402: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-3402 is an investigational, intravenously administered metallo-β-lactamase (MBL) inhibitor developed by Merck.[1][2][3] It is designed to be co-administered with a β-lactam antibiotic to combat infections caused by Gram-negative bacteria that produce MBLs, a key mechanism of resistance to many current antibiotic therapies.[1][2] By inhibiting the activity of these resistance-conferring enzymes, this compound aims to restore the efficacy of existing β-lactam antibiotics. This document provides a comprehensive overview of the currently available public data on the mechanism of action, preclinical and clinical findings, and experimental methodologies related to this compound.

Core Mechanism of Action: Inhibition of Metallo-β-Lactamases

The primary mechanism of action of this compound is the inhibition of metallo-β-lactamase enzymes. These enzymes are produced by certain species of bacteria and are responsible for the hydrolysis and inactivation of β-lactam antibiotics, a cornerstone of antibacterial therapy. MBLs are particularly challenging as they can inactivate a broad spectrum of β-lactams, including carbapenems, which are often considered last-resort antibiotics.

This compound acts as a potent inhibitor of several key MBLs, including IMP-1, NDM-1, and VIM-1. By binding to these enzymes, this compound prevents them from degrading the co-administered β-lactam antibiotic. This allows the β-lactam to reach its target—the penicillin-binding proteins (PBPs) in the bacterial cell wall—and exert its bactericidal effect.

The following diagram illustrates the synergistic action of this compound in overcoming MBL-mediated antibiotic resistance.

MK3402_Mechanism cluster_0 Bacterial Cell cluster_1 Therapeutic Intervention Beta_Lactam β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) Beta_Lactam->MBL Hydrolysis & Inactivation PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibition Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Bacterial_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Lysis Leads to MK3402 This compound MK3402->MBL Inhibition

Caption: Mechanism of this compound in overcoming MBL-mediated resistance.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and Phase 1 clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
Metallo-β-Lactamase TargetIC50 (nM)
IMP-10.53
NDM-10.25
VIM-10.169
Data from MedchemExpress.
Table 2: Phase 1 Clinical Trial Pharmacokinetic Parameters (in Healthy Volunteers)
ParameterValueDosing Regimen
Effective Half-Life~4 hoursMultiple Dosing
Plasma Level IncreaseProportional to doseSingle (25-600 mg) & Multiple (up to 350 mg) Doses
Accumulation Ratio~1.2Every 8-hour dosing
Data presented at ASM Microbe 2023.

Experimental Protocols

While detailed, proprietary experimental protocols are not publicly available, the following outlines the general methodologies likely employed in the preclinical and clinical evaluation of this compound, based on standard industry practices and the information disclosed.

In Vitro IC50 Determination

The half-maximal inhibitory concentration (IC50) values were likely determined using a biochemical assay.

General Workflow:

IC50_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified MBL enzyme (IMP-1, NDM-1, VIM-1) - Chromogenic β-lactam substrate (e.g., nitrocefin) - this compound serial dilutions - Assay buffer Start->Prepare_Reagents Incubate Incubate MBL enzyme with varying concentrations of this compound Prepare_Reagents->Incubate Add_Substrate Add chromogenic β-lactam substrate Incubate->Add_Substrate Measure_Hydrolysis Measure substrate hydrolysis over time (spectrophotometrically) Add_Substrate->Measure_Hydrolysis Calculate_IC50 Calculate IC50 values by plotting enzyme activity vs. This compound concentration Measure_Hydrolysis->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for determining the IC50 of this compound.

Phase 1 Clinical Trial Protocol

Two Phase 1, randomized, double-blind, placebo-controlled studies were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.

Study Design Overview:

  • Study 1 (Single Ascending Dose): Participants received single intravenous infusions of this compound at doses of 25, 50, 100, 200, 400, or 600 mg, or placebo. A split dose of 900 mg or 1100 mg was also evaluated.

  • Study 2 (Multiple Ascending Dose): Participants received multiple intravenous infusions of this compound (100, 200, and 350 mg) or placebo every eight hours for up to 15 days.

Key Methodologies:

  • Administration: Intravenous infusion over 30 minutes.

  • Pharmacokinetic Analysis: Plasma samples were collected at various time points to determine the concentration of this compound.

  • Safety and Tolerability Monitoring: Included monitoring of blood tests, electrocardiograms, vital signs (blood pressure, heart rate, temperature, breathing rate), and participant-reported adverse events.

The following diagram illustrates the logical flow of a typical Phase 1 clinical trial for a new investigational drug like this compound.

Phase1_Trial_Logic Start Start: Healthy Volunteers Recruitment Screening Screening for Eligibility (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization to Treatment Arms (this compound or Placebo) Screening->Randomization Dosing Drug Administration (Single or Multiple Ascending Doses) Randomization->Dosing Monitoring Intensive Safety & Tolerability Monitoring Dosing->Monitoring PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Data_Analysis Data Analysis: - Safety & Tolerability Assessment - Pharmacokinetic Parameter Calculation Monitoring->Data_Analysis PK_Sampling->Data_Analysis End End of Study Data_Analysis->End

Caption: Logical flow of a Phase 1 clinical trial for this compound.

Conclusion and Future Directions

This compound is a potent metallo-β-lactamase inhibitor with a promising pharmacokinetic profile observed in early clinical studies. The available data suggests that it is generally well-tolerated in healthy volunteers. The development of this compound represents a significant step forward in addressing the critical threat of antimicrobial resistance posed by MBL-producing Gram-negative bacteria.

Further research, including larger clinical trials, is necessary to establish the safety and efficacy of this compound in combination with a β-lactam antibiotic in patients with bacterial infections. The identification of the optimal partner antibiotic(s) and dosing regimens for specific pathogens will be crucial for its successful clinical application. The scientific community awaits the publication of more detailed preclinical and clinical data to fully understand the potential of this compound in the fight against multidrug-resistant organisms.

References

An In-depth Technical Guide to MK-3402: A Discontinued Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-3402 is an investigational, potent, small-molecule inhibitor of metallo-β-lactamases (MBLs), a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. Developed by Merck, this compound demonstrated promising in vitro activity against key MBLs, such as New Delhi metallo-β-lactamase (NDM-1), Verona integron-encoded metallo-β-lactamase (VIM-1), and imipenemase (IMP-1). Early-stage clinical evaluation in healthy volunteers suggested that the compound was well-tolerated. However, the development of this compound has since been discontinued. This guide provides a comprehensive technical overview of the available data on this compound, including its mechanism of action, preclinical data, and the limited clinical findings, to serve as a valuable resource for researchers in the field of antimicrobial resistance.

Introduction to Metallo-β-Lactamase-Mediated Resistance

The rise of antibiotic resistance is a critical global health threat. Metallo-β-lactamases (MBLs) are a significant contributor to this crisis, as they can hydrolyze and inactivate a wide array of β-lactam antibiotics, which are among the most crucial classes of antibacterial agents.[1] Unlike serine-β-lactamases, MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.[1][2] The genes encoding MBLs are often located on mobile genetic elements, facilitating their rapid spread among different bacterial species.[3] The increasing prevalence of MBL-producing bacteria necessitates the development of effective MBL inhibitors to be used in combination with existing β-lactam antibiotics to restore their efficacy.

This compound: A Potent MBL Inhibitor

This compound emerged as a promising candidate in the pursuit of clinically effective MBL inhibitors. Its primary mechanism of action is the direct inhibition of MBL enzymes, thereby protecting β-lactam antibiotics from degradation and allowing them to exert their antibacterial activity.

Mechanism of Action

This compound acts by binding to the active site of MBLs and chelating the essential zinc ions, which are critical for the enzyme's catalytic activity. This inhibition restores the antibacterial efficacy of β-lactam antibiotics against MBL-producing bacteria.

Preclinical Data

In Vitro Inhibitory Activity

This compound demonstrated potent inhibitory activity against several clinically important MBLs. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar potency against key enzymes.

Metallo-β-LactamaseIC50 (nM)
IMP-10.53
NDM-10.25
VIM-10.169

Clinical Development and Discontinuation

Phase 1 Clinical Trial

Early-stage clinical studies of this compound were conducted in healthy volunteers to assess its safety, tolerability, and pharmacokinetics. The available information, presented at the ASM Microbe 2023 conference, indicated that intravenously administered this compound was well-tolerated. The studies were designed as randomized, placebo-controlled trials with both single and multiple ascending doses. Safety was monitored through various assessments, including blood tests, electrocardiograms, and vital signs. While specific quantitative data from these trials are not publicly available, the preliminary results were deemed favorable enough to support further investigation at the time.

Discontinuation of Development

Despite the promising initial data, Merck has discontinued the development of this compound. While an official, detailed statement regarding the discontinuation is not available, such decisions in the pharmaceutical industry are often multifactorial, potentially involving strategic portfolio considerations, emerging competition, or unforeseen development hurdles.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound have not been publicly released. However, based on standard methodologies in the field, the following sections outline the likely approaches used.

In Vitro IC50 Determination (Hypothetical Protocol)

The IC50 values of this compound against various MBLs were likely determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin.

Principle: The hydrolysis of the β-lactam ring of nitrocefin by an MBL results in a color change that can be measured spectrophotometrically. The presence of an inhibitor will slow down this reaction.

Materials:

  • Purified recombinant MBL enzyme (e.g., NDM-1, VIM-1, IMP-1)

  • This compound at various concentrations

  • Nitrocefin (substrate)

  • Assay buffer (e.g., MOPS buffer with ZnSO4)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A fixed concentration of the MBL enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

  • The enzymatic reaction is initiated by the addition of nitrocefin.

  • The change in absorbance at a specific wavelength (e.g., 486 nm) is monitored over time.

  • The initial reaction rates are calculated for each inhibitor concentration.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Phase 1 Clinical Trial Design (General Overview)

The Phase 1 clinical trial of this compound in healthy volunteers was likely a randomized, double-blind, placebo-controlled study with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

Objectives:

  • To evaluate the safety and tolerability of single and multiple intravenous doses of this compound.

  • To determine the pharmacokinetic profile of this compound.

Study Design:

  • SAD Cohorts: Successive cohorts of healthy volunteers receive a single intravenous dose of this compound or a placebo. The dose is escalated in each subsequent cohort after a safety review of the preceding dose level.

  • MAD Cohorts: Successive cohorts of healthy volunteers receive multiple intravenous doses of this compound or a placebo over a defined period (e.g., daily for 7 days). Dose escalation and safety monitoring follow a similar procedure to the SAD cohorts.

Assessments:

  • Safety and Tolerability: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).

  • Pharmacokinetics: Serial blood and urine samples are collected to determine key PK parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and half-life.

Visualizations

Signaling Pathway: MBL-Mediated β-Lactam Resistance

MBL_Resistance BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits MBL Metallo-β-Lactamase (MBL) BetaLactam->MBL Substrate CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BacterialLysis Bacterial Lysis Inactive_BetaLactam Inactive Antibiotic MBL->Inactive_BetaLactam Hydrolyzes BacterialSurvival Bacterial Survival MK3402 This compound MK3402->MBL Inhibits

Caption: Mechanism of MBL-mediated resistance and inhibition by this compound.

Experimental Workflow: MBL Inhibitor Screening

MBL_Inhibitor_Screening cluster_invitro In Vitro Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials A Compound Library B High-Throughput Screening (e.g., Nitrocefin Assay) A->B C Hit Identification B->C D IC50 Determination C->D E Lead Compound Selection D->E F In Vivo Efficacy Models (e.g., Murine Infection Models) E->F G Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies F->G H Toxicology Studies G->H I Phase 1 (Safety in Healthy Volunteers) H->I J Phase 2 (Efficacy in Patients) I->J K Phase 3 (Large-scale Efficacy & Safety) J->K

References

Structural Basis of MK-3402 Metallo-β-Lactamase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. These enzymes, particularly prevalent in Gram-negative bacteria, can hydrolyze a broad spectrum of β-lactams, including carbapenems, which are often considered last-resort treatments. MK-3402 is an investigational, potent, non-β-lactam inhibitor of MBLs designed to be co-administered with β-lactam antibiotics to restore their activity against MBL-producing resistant bacteria.[1][2][3] This technical guide provides a comprehensive overview of the available information on the structural and mechanistic basis of MBL inhibition by this compound, including quantitative inhibitory data, detailed experimental methodologies, and a proposed model for its binding interaction.

Introduction to Metallo-β-Lactamases

MBLs are a diverse family of zinc-dependent enzymes that catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[4] They are classified into three subclasses (B1, B2, and B3) based on their active site zinc coordination and overall protein fold.[4] The active sites of B1 and B3 MBLs typically contain two zinc ions, which are crucial for catalysis, while B2 MBLs are active with a single zinc ion. The catalytic mechanism involves the activation of a water molecule by the zinc ion(s) to act as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. The increasing prevalence of MBL-producing bacteria, such as those carrying genes for NDM-1, VIM, and IMP enzymes, poses a serious global health challenge.

This compound: A Potent MBL Inhibitor

This compound is a novel, investigational MBL inhibitor developed to combat antibiotic resistance. Early-stage studies have shown that this compound is well-tolerated in healthy individuals and, when administered intravenously, is expected to provide sufficient blood levels to block the activity of bacterial MBLs.

Quantitative Inhibitory Activity

This compound has demonstrated potent inhibitory activity against several clinically relevant MBLs. The half-maximal inhibitory concentration (IC50) values against key MBLs are summarized in the table below.

Metallo-β-LactamaseIC50 (nM)
IMP-10.53
NDM-10.25
VIM-10.169

Table 1: In vitro inhibitory potency of this compound against clinically significant metallo-β-lactamases.

Structural Basis of Inhibition (Proposed Model)

While a definitive co-crystal structure of this compound in complex with a metallo-β-lactamase is not yet publicly available, a plausible binding mode can be inferred from the known structures of MBLs and other inhibitors. It is hypothesized that this compound interacts with the di-zinc center of the MBL active site, a common mechanism for potent MBL inhibitors. The inhibitor likely chelates one or both zinc ions, displacing the catalytic water molecule and preventing the hydrolysis of β-lactam substrates.

G cluster_MBL MBL Active Site cluster_Inhibitor This compound Zn1 Zn²⁺ Zn2 Zn²⁺ H2O H₂O His1 His His2 His His3 His Asp Asp Cys Cys His4 His MK3402 This compound MK3402->Zn1 Chelation MK3402->Zn2 Chelation MK3402->H2O Displacement

Caption: Proposed binding mode of this compound in the MBL active site.

Experimental Protocols

This section outlines the general experimental methodologies that are likely employed to characterize the inhibition of MBLs by this compound.

Recombinant MBL Expression and Purification

The production of purified MBL enzymes is a prerequisite for in vitro inhibition studies. A typical workflow for recombinant MBL expression and purification is as follows:

G cluster_workflow Recombinant MBL Production Workflow A Gene Synthesis & Cloning into Expression Vector B Transformation into E. coli Expression Host C Induction of Protein Expression (e.g., with IPTG) D Cell Lysis and Clarification E Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) F Further Purification (e.g., Size-Exclusion Chromatography) G Purity and Concentration Determination (SDS-PAGE, UV-Vis)

Caption: General workflow for recombinant MBL expression and purification.

Detailed Methodology:

  • Gene Synthesis and Cloning: The gene encoding the target MBL (e.g., NDM-1, VIM-1, or IMP-1) is synthesized and cloned into a suitable expression vector, often with an N- or C-terminal polyhistidine tag to facilitate purification.

  • Transformation: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)).

  • Protein Expression: The E. coli culture is grown to an optimal density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer.

  • Purification: The soluble protein fraction is purified using affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) resin for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.

  • Quality Control: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.

In Vitro Inhibition Assay (IC50 Determination)

The inhibitory potency of this compound is typically determined using a spectrophotometric assay with the chromogenic cephalosporin substrate, nitrocefin. The hydrolysis of the β-lactam ring of nitrocefin by MBLs results in a color change that can be monitored spectrophotometrically.

G cluster_assay Nitrocefin-Based IC50 Determination A Prepare serial dilutions of this compound B Incubate MBL enzyme with different concentrations of this compound C Initiate reaction by adding nitrocefin substrate D Monitor the rate of nitrocefin hydrolysis (absorbance at 486 nm) E Calculate percent inhibition for each this compound concentration F Plot percent inhibition vs. log[this compound] and fit to a dose-response curve to determine IC50

Caption: Workflow for determining IC50 values using the nitrocefin assay.

Detailed Methodology:

  • Reagents:

    • Purified MBL enzyme

    • This compound stock solution in a suitable solvent (e.g., DMSO)

    • Nitrocefin solution

    • Assay buffer (e.g., HEPES or phosphate buffer at physiological pH, supplemented with ZnCl2)

  • Procedure: a. A serial dilution of this compound is prepared. b. The MBL enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a microplate. c. The enzymatic reaction is initiated by the addition of nitrocefin. d. The change in absorbance at 486 nm is monitored over time using a microplate reader. e. The initial reaction rates are calculated for each inhibitor concentration. f. The percent inhibition is calculated relative to a control reaction without the inhibitor. g. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.

X-ray Crystallography (General Protocol)

To elucidate the precise binding mode of this compound, X-ray crystallography of the MBL-inhibitor complex would be necessary. The following is a general protocol for obtaining such a structure.

Detailed Methodology:

  • Protein-Inhibitor Complex Formation: Purified MBL is incubated with a molar excess of this compound to ensure complete binding.

  • Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens that test different precipitants, pH values, and additives.

  • Crystal Optimization: Promising crystallization conditions are optimized to obtain diffraction-quality crystals.

  • Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The crystal structure is solved using molecular replacement with a known MBL structure as a search model. The structure is then refined to yield an accurate model of the MBL-MK-3402 complex.

Conclusion

This compound is a highly potent inhibitor of clinically important metallo-β-lactamases, representing a promising approach to overcoming a critical mechanism of antibiotic resistance. While the precise structural details of its interaction with MBLs await public disclosure of a co-crystal structure, the available data strongly suggest a mechanism involving chelation of the active site zinc ions. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel MBL inhibitors, which are urgently needed in the fight against multidrug-resistant bacteria. Further studies, particularly those elucidating the structural basis of inhibition, will be crucial for the rational design of next-generation MBL inhibitors with improved potency and broader spectrum of activity.

References

The Synergistic Power of MK-3402: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms and synergistic effects of MK-3402, a potent metallo-β-lactamase (MBL) inhibitor. As antimicrobial resistance continues to pose a significant threat to global health, understanding the function of MBL inhibitors like this compound in overcoming this challenge is paramount. This document provides a comprehensive overview of its mechanism of action, summarizes key (though currently limited publicly available) quantitative data, outlines detailed experimental protocols for assessing synergy, and visualizes the underlying biological pathways and experimental workflows.

Core Concept: Mechanism of Action and Synergistic Effect

This compound is an investigational metallo-β-lactamase inhibitor designed to counteract a critical bacterial defense mechanism against β-lactam antibiotics.[1][2] Certain bacteria produce MBL enzymes that hydrolyze and inactivate β-lactam antibiotics, rendering them ineffective.[1][2]

The primary mechanism of action of this compound is the direct inhibition of these MBL enzymes. By binding to the active site of the MBL, this compound prevents the enzyme from degrading co-administered β-lactam antibiotics. This protective action restores the efficacy of the β-lactam, resulting in a potent synergistic effect against MBL-producing bacteria. This synergy allows for the effective treatment of infections that would otherwise be resistant to β-lactam monotherapy.

Signaling Pathway: Mechanism of this compound Action

MK3402_Mechanism cluster_bacteria Bacterial Cell Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibits MBL Metallo-β-Lactamase (MBL) MBL->Beta_Lactam Hydrolyzes and Inactivates Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for Bacterial_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Lysis Inhibition leads to MK3402 This compound MK3402->MBL Inhibits

Caption: Mechanism of this compound's synergistic action with β-lactam antibiotics.

Quantitative Data on this compound Activity

While comprehensive quantitative data on the synergistic effects of this compound from peer-reviewed publications is limited at present, preliminary data indicates its potent inhibitory activity against key metallo-β-lactamases. The following tables summarize the available data and provide a template for the types of quantitative results expected from synergy studies.

Table 1: In Vitro Inhibitory Activity of this compound against Metallo-β-Lactamases
Metallo-β-Lactamase TargetIC₅₀ (nM)
IMP-10.53
NDM-10.25
VIM-10.169
IC₅₀ (Half maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the enzyme activity.
Table 2: Illustrative Checkerboard Assay Results for this compound in Combination with a β-Lactam Antibiotic
Bacterial Strain (MBL-producing)β-Lactam Alone MIC (µg/mL)This compound Alone MIC (µg/mL)β-Lactam + this compound MIC (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
Pseudomonas aeruginosa (VIM-producer)>256>1282 / 4≤ 0.5Synergy
Klebsiella pneumoniae (NDM-producer)>256>1281 / 4≤ 0.5Synergy
Acinetobacter baumannii (IMP-producer)>256>1284 / 4≤ 0.5Synergy
Note: The data in this table is illustrative of expected results and not based on publicly available data for this compound. The FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 is typically defined as synergy.
Table 3: Illustrative Time-Kill Assay Results for this compound in Combination with a β-Lactam Antibiotic
Bacterial StrainTreatmentLog₁₀ CFU/mL Reduction at 24h vs. Initial InoculumInterpretation
P. aeruginosa (VIM)β-Lactam Alone (at 4x MIC)< 1No significant killing
P. aeruginosa (VIM)This compound Alone (at 4 µg/mL)< 1No significant killing
P. aeruginosa (VIM)β-Lactam + this compound≥ 3Bactericidal and Synergistic
Note: This table illustrates the expected outcome of a time-kill assay. A ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent is considered synergy. A ≥ 3-log₁₀ decrease from the initial inoculum is considered bactericidal.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the synergistic effects of this compound.

Checkerboard Broth Microdilution Assay

This assay is a standard method to determine the in vitro synergistic activity of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with a β-lactam antibiotic against MBL-producing bacterial isolates.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound stock solution

  • β-lactam antibiotic stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.

Procedure:

  • Prepare serial twofold dilutions of the β-lactam antibiotic horizontally and this compound vertically in the microtiter plate.

  • The final volume in each well should be 100 µL, containing the appropriate concentrations of each drug and the bacterial inoculum.

  • Include control wells with each drug alone, and a growth control well without any drug.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculate the FICI for each combination showing inhibition.

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of β-lactam and this compound in 96-well plate Start->Prepare_Dilutions Inoculate Inoculate wells with standardized bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentrations (MICs) Incubate->Read_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI Interpret Interpret results: Synergy, Additive, Indifference, Antagonism Calculate_FICI->Interpret End End Interpret->End

Caption: Workflow for performing a checkerboard synergy assay.

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing over time.

Objective: To assess the bactericidal and synergistic activity of this compound in combination with a β-lactam antibiotic.

Materials:

  • Culture tubes with CAMHB

  • This compound and β-lactam antibiotic stock solutions

  • Bacterial inoculum prepared to a starting concentration of ~5 x 10⁵ CFU/mL.

  • Agar plates for colony counting.

Procedure:

  • Prepare culture tubes with CAMHB containing the drugs at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC), both alone and in combination.

  • Include a growth control tube without any drug.

  • Inoculate all tubes with the bacterial suspension.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Plot log₁₀ CFU/mL versus time to generate time-kill curves.

Development Status and Future Directions

Early-stage clinical trials in healthy individuals have indicated that this compound is well-tolerated.[1] Further clinical investigations are necessary to establish the safety and efficacy of this compound in combination with β-lactam antibiotics for the treatment of infections caused by MBL-producing pathogens. While one database noted its development as "Discontinued" for urogenital diseases, more recent reports from 2023 suggest active investigation, indicating that the discontinuation may have been for a specific indication rather than the entire development program. The future of this compound will likely depend on the outcomes of ongoing and future clinical trials assessing its synergistic potential in patient populations with difficult-to-treat resistant infections.

Logical Relationship: Drug Development Pathway

Development_Pathway Preclinical Preclinical Studies (In vitro & In vivo) Phase1 Phase I Clinical Trials (Safety in Healthy Volunteers) Preclinical->Phase1 Successful Phase2 Phase II Clinical Trials (Efficacy & Dosing in Patients) Phase1->Phase2 Safe Phase3 Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase2->Phase3 Efficacious Regulatory_Review Regulatory Review and Approval Phase3->Regulatory_Review Positive Results Market Post-market Surveillance Regulatory_Review->Market

Caption: A simplified logical flow of a typical drug development pathway.

References

MK-3402 (Taniborbactam): An In-Depth Technical Guide to its Inhibition Spectrum Against Class B Beta-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Among the most concerning of these are the Class B metallo-β-lactamases (MBLs), which possess a broad substrate spectrum, including carbapenems, and are not inhibited by traditional β-lactamase inhibitors. MK-3402, also known as taniborbactam (formerly VNRX-5133), has emerged as a promising broad-spectrum β-lactamase inhibitor with potent activity against both serine-β-lactamases (Classes A, C, and D) and, critically, Class B MBLs.[1][2][3] This technical guide provides a comprehensive overview of the inhibition spectrum of this compound against Class B β-lactamases, detailing its quantitative inhibitory activity, the experimental protocols used for its evaluation, and visual representations of key concepts.

Mechanism of Action Against Class B Metallo-β-Lactamases

Unlike its mechanism against serine-β-lactamases, where it acts as a reversible covalent inhibitor, taniborbactam behaves as a competitive inhibitor of metallo-β-lactamases.[3][4] The zinc ion(s) in the active site of MBLs are essential for their catalytic activity, and taniborbactam is thought to interact with these ions, preventing the hydrolysis of the β-lactam ring of antibiotics.

Quantitative Inhibition Spectrum

The inhibitory activity of this compound (taniborbactam) against a range of Class B metallo-β-lactamases has been quantified using various in vitro assays. The following tables summarize the key inhibition constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) reported in the literature. Lower values are indicative of more potent inhibition.

Table 1: Inhibition Constants (Kᵢ) of Taniborbactam against Class B Metallo-β-Lactamases

EnzymeSubclassKᵢ (µM)
NDM-1B10.081
VIM-1B1Data not consistently reported as Kᵢ
VIM-2B10.019
IMP-1B1>30

Table 2: 50% Inhibitory Concentrations (IC₅₀) of Taniborbactam against Class B Metallo-β-Lactamases

EnzymeSubclassIC₅₀ (nM)
IMP-1B10.53
NDM-1B10.25
VIM-1B10.169
VIM-2B120

Note: Discrepancies in reported values (e.g., Kᵢ vs. IC₅₀ for IMP-1) may arise from different experimental conditions and assay formats. It is generally observed that taniborbactam demonstrates potent inhibition against NDM and VIM-type MBLs, while its activity against IMP-type enzymes is significantly lower. Recent studies have also identified that single amino acid substitutions in some MBLs, such as NDM-9, can lead to reduced susceptibility to taniborbactam.

Experimental Protocols

The quantitative data presented above are generated through rigorous experimental protocols. The following sections detail the methodologies for the key assays used to characterize the inhibitory activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard technique for determining the MIC of an antibiotic in the presence of a β-lactamase inhibitor.

Objective: To determine the lowest concentration of a β-lactam antibiotic (e.g., cefepime) in combination with a fixed concentration of taniborbactam that inhibits the visible growth of a microorganism.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • β-lactam antibiotic (e.g., cefepime)

  • Taniborbactam (typically at a fixed concentration of 4 µg/mL)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB within the wells of a 96-well plate.

  • Add taniborbactam to each well to achieve a final fixed concentration.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_antibiotic Serial Dilution of Cefepime in CAMHB prep_inhibitor Add Fixed Concentration of Taniborbactam (4 µg/mL) prep_antibiotic->prep_inhibitor inoculate Inoculate Microtiter Plate Wells prep_inhibitor->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Broth Microdilution MIC Assay Workflow.
MBL Enzyme Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of taniborbactam required to inhibit 50% of the MBL enzyme's activity.

Objective: To quantify the potency of taniborbactam against a purified MBL enzyme.

Materials:

  • Purified MBL enzyme

  • Taniborbactam

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Add varying concentrations of taniborbactam to the wells of a 96-well plate.

  • Add a fixed concentration of the purified MBL enzyme to each well.

  • Incubate the enzyme-inhibitor mixture for a predetermined period to allow for binding.

  • Initiate the reaction by adding the chromogenic substrate (e.g., nitrocefin).

  • Monitor the change in absorbance over time at a specific wavelength (e.g., 490 nm for nitrocefin hydrolysis) using a spectrophotometer.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • The IC₅₀ value is determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Determination of Inhibition Constant (Kᵢ)

Steady-state kinetic analysis is employed to determine the inhibition constant (Kᵢ), which provides a more precise measure of the inhibitor's binding affinity.

Objective: To determine the Kᵢ of taniborbactam for a specific MBL enzyme.

Procedure:

  • The assay is set up similarly to the IC₅₀ determination, but with varying concentrations of both the inhibitor (taniborbactam) and the substrate (e.g., nitrocefin).

  • Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

  • Analyze the data using non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition. Alternatively, linearization methods such as a Dixon plot can be used. The Kᵢ is derived from this analysis.

Enzyme_Kinetics_Workflow cluster_setup Assay Setup cluster_measurement Kinetic Measurement cluster_analysis Data Analysis reagents Prepare Reagents: - Purified MBL Enzyme - Taniborbactam Dilutions - Substrate (e.g., Nitrocefin) plate_setup Dispense Reagents into 96-well Plate reagents->plate_setup incubation Pre-incubate Enzyme and Inhibitor plate_setup->incubation reaction_start Initiate Reaction with Substrate incubation->reaction_start read_absorbance Monitor Absorbance Change Over Time reaction_start->read_absorbance calc_velocity Calculate Initial Reaction Velocities (V₀) read_absorbance->calc_velocity plot_data Plot Data (e.g., Michaelis-Menten, Dixon) calc_velocity->plot_data determine_ki Determine Kᵢ Value plot_data->determine_ki

Workflow for Determining Enzyme Inhibition Constants (Kᵢ).

Classification of Beta-Lactamases

A simplified diagram illustrating the Ambler classification of beta-lactamases highlights the position of the Class B metallo-β-lactamases targeted by this compound.

Ambler_Classification cluster_serine Serine Beta-Lactamases cluster_metallo Metallo-Beta-Lactamases Beta-Lactamases Beta-Lactamases ClassA Class A (e.g., KPC, CTX-M) Beta-Lactamases->ClassA ClassC Class C (e.g., AmpC) Beta-Lactamases->ClassC ClassD Class D (e.g., OXA) Beta-Lactamases->ClassD ClassB Class B (e.g., NDM, VIM, IMP) Beta-Lactamases->ClassB

Ambler Classification of Beta-Lactamases.

Conclusion

This compound (taniborbactam) is a potent inhibitor of Class B metallo-β-lactamases, particularly those of the NDM and VIM families. Its competitive inhibition mechanism offers a promising strategy to overcome resistance mediated by these challenging enzymes. The standardized experimental protocols outlined in this guide are crucial for the continued evaluation and development of taniborbactam and other novel β-lactamase inhibitors. As the landscape of antibiotic resistance continues to evolve, the broad-spectrum activity of taniborbactam, covering both serine- and metallo-β-lactamases, positions it as a significant potential addition to the antimicrobial armamentarium.

References

In Vitro Evaluation of MK-3402: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of MK-3402, a potent metallo-β-lactamase (MBL) inhibitor. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its assessment.

Introduction

Antimicrobial resistance is a significant global health threat, with the production of β-lactamase enzymes by bacteria being a primary mechanism of resistance to β-lactam antibiotics. Metallo-β-lactamases (MBLs) are a class of β-lactamases that utilize zinc ions in their active site to hydrolyze a broad spectrum of β-lactam drugs, including carbapenems. This compound is an investigational MBL inhibitor designed to be co-administered with a β-lactam antibiotic. By inhibiting MBLs, this compound restores the efficacy of the partner antibiotic against otherwise resistant bacterial strains.[1][2]

Mechanism of Action

This compound functions by directly inhibiting metallo-β-lactamase enzymes.[1][2] These enzymes, produced by certain bacteria, are responsible for the hydrolysis and inactivation of β-lactam antibiotics. By binding to the active site of MBLs, this compound prevents the degradation of the co-administered antibiotic, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect. This synergistic action is crucial for combating infections caused by MBL-producing bacteria.

MK-3402_Mechanism_of_Action cluster_bacteria Bacterial Cell Beta-Lactam_Antibiotic β-Lactam Antibiotic MBL Metallo-β-lactamase (e.g., NDM-1, VIM-1, IMP-1) Beta-Lactam_Antibiotic->MBL Bacterial_Cell_Wall_Synthesis Cell Wall Synthesis Beta-Lactam_Antibiotic->Bacterial_Cell_Wall_Synthesis Inhibits Hydrolysis Hydrolysis & Inactivation MBL->Hydrolysis Inhibition Inhibition MBL->Inhibition This compound This compound This compound->MBL Hydrolysis->Beta-Lactam_Antibiotic Inhibition->MBL Cell_Death Bacterial Cell Death Bacterial_Cell_Wall_Synthesis->Cell_Death

Caption: Mechanism of action of this compound.

Quantitative Data

The in vitro inhibitory activity of this compound has been quantified against several key metallo-β-lactamases. Furthermore, its ability to inhibit the expression of the genes encoding these enzymes has been demonstrated.

Table 1: In Vitro Inhibitory Activity of this compound against Metallo-β-Lactamases

Metallo-β-LactamaseIC50 (nM)
IMP-10.53[3]
NDM-10.25
VIM-10.169

Table 2: In Vitro Inhibition of Metallo-β-Lactamase Expression by this compound

Bacterial StrainTarget EnzymeIC50 (µM)
SerratiaIMP-10.58
E. coliNDM-10.22
KlebsiellaVIM-11.95

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to evaluate this compound.

Determination of IC50 for Metallo-β-Lactamase Inhibition

This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified metallo-β-lactamases using the chromogenic substrate nitrocefin.

Materials:

  • Purified metallo-β-lactamase (e.g., NDM-1, VIM-1, IMP-1)

  • This compound

  • Nitrocefin

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA) and 20 µM ZnCl2

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the purified metallo-β-lactamase enzyme to each well containing the different concentrations of this compound.

  • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Immediately measure the change in absorbance at 490 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of nitrocefin results in a color change that can be quantified.

  • Calculate the initial reaction rates for each concentration of this compound.

  • Plot the initial reaction rates against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic effect of two antimicrobial agents, in this case, this compound and a β-lactam antibiotic.

Materials:

  • This compound

  • β-lactam antibiotic (e.g., imipenem, meropenem)

  • Bacterial strain expressing a metallo-β-lactamase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • In a 96-well plate, prepare a two-dimensional array of serial dilutions of this compound and the β-lactam antibiotic. Typically, the β-lactam is diluted along the x-axis and this compound is diluted along the y-axis.

  • The final plate should contain wells with each drug alone in a range of concentrations, as well as all possible combinations of the two drugs.

  • Inoculate each well with a standardized bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).

  • Include appropriate controls: wells with only broth (sterility control), wells with broth and inoculum (growth control), and wells with each drug alone to determine their Minimum Inhibitory Concentrations (MICs).

  • Incubate the plate at 37°C for 16-20 hours.

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible growth.

  • The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • The interaction is interpreted based on the FIC index:

    • Synergy: FIC ≤ 0.5

    • Additive/Indifference: 0.5 < FIC ≤ 4

    • Antagonism: FIC > 4

Inhibition of Metallo-β-Lactamase Gene Expression (Representative Protocol using RT-qPCR)

This protocol outlines a general method for quantifying the effect of this compound on the expression of metallo-β-lactamase genes in bacteria using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Materials:

  • Bacterial strain expressing the target metallo-β-lactamase gene

  • This compound

  • Bacterial growth medium

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., containing SYBR Green)

  • Primers specific for the target MBL gene and a reference (housekeeping) gene

  • Real-time PCR instrument

Procedure:

  • Bacterial Culture and Treatment:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Expose the bacterial cultures to various concentrations of this compound for a defined period. Include an untreated control.

  • RNA Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA from the bacterial pellets using a suitable RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA as a template, specific primers for the target MBL gene and a reference gene, and a qPCR master mix.

    • Run the qPCR reactions in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target and reference genes in the treated and untreated samples.

    • Calculate the relative change in gene expression (fold change) in the treated samples compared to the untreated control using a suitable method, such as the 2^-ΔΔCt method. This will indicate the extent to which this compound inhibits the expression of the MBL gene.

Visualization of Experimental Workflow

In_Vitro_Evaluation_Workflow cluster_workflow In Vitro Evaluation Workflow for this compound Start Start Enzyme_Inhibition_Assay Enzyme Inhibition Assay (IC50 Determination) Start->Enzyme_Inhibition_Assay Synergy_Testing Synergy Testing (Checkerboard Assay) Start->Synergy_Testing Gene_Expression_Analysis Gene Expression Analysis (RT-qPCR) Start->Gene_Expression_Analysis Data_Analysis_IC50 Data Analysis: Calculate IC50 Enzyme_Inhibition_Assay->Data_Analysis_IC50 Data_Analysis_Synergy Data Analysis: Calculate FIC Index Synergy_Testing->Data_Analysis_Synergy Data_Analysis_Gene_Expression Data Analysis: Calculate Relative Gene Expression Gene_Expression_Analysis->Data_Analysis_Gene_Expression Conclusion Conclusion: Efficacy of this compound Data_Analysis_IC50->Conclusion Data_Analysis_Synergy->Conclusion Data_Analysis_Gene_Expression->Conclusion

Caption: Workflow for the in vitro evaluation of this compound.

This technical guide provides a foundational understanding of the in vitro properties of this compound and the experimental approaches to characterize its activity. The presented data and protocols are intended to aid researchers in the fields of microbiology, infectious diseases, and drug development in their efforts to combat antimicrobial resistance.

References

Early Research Findings on the Efficacy of MK-3402: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3402 is an investigational metallo-beta-lactamase (MBL) inhibitor developed by Merck. It is being studied for its potential to combat antimicrobial resistance, a significant threat to public health. Some bacteria produce MBL enzymes, which can inactivate a broad range of β-lactam antibiotics, rendering them ineffective. This compound is designed to block these MBL enzymes, thereby restoring the efficacy of β-lactam antibiotics against otherwise resistant bacteria.[1][2] This technical guide summarizes the early research findings on the efficacy of this compound, focusing on its in vitro activity and early-phase clinical evaluation.

In Vitro Efficacy

The primary measure of the in vitro efficacy of an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by half.

Quantitative Data
Metallo-beta-lactamase (MBL)IC50 (nM)
IMP-10.53
NDM-10.25
VIM-10.169
Experimental Protocols

Determination of IC50 Values for Metallo-beta-lactamase Inhibition

The IC50 values for this compound against various metallo-beta-lactamases were determined using a fluorescence-based or spectrophotometric assay. A generalized protocol for such an assay is as follows:

  • Enzyme and Inhibitor Preparation: Purified metallo-beta-lactamase enzymes (e.g., IMP-1, NDM-1, VIM-1) are prepared in a suitable buffer, such as 50 mM sodium phosphate (pH 7.0) containing bovine serum albumin (BSA) and zinc chloride (ZnCl2), as MBLs are zinc-dependent enzymes.[3] A series of dilutions of this compound are prepared at various concentrations.

  • Incubation: The MBL enzymes are mixed with the different concentrations of this compound and incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.[3]

  • Substrate Addition: A chromogenic or fluorogenic β-lactam substrate, such as nitrocefin or imipenem, is added to the enzyme-inhibitor mixture.[3]

  • Measurement of Activity: The rate of substrate cleavage by the enzyme is monitored over time by measuring the change in absorbance or fluorescence at a specific wavelength (e.g., 490 nm for nitrocefin).

  • Data Analysis: The initial rates of the reaction at each inhibitor concentration are calculated. These rates are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve (typically a four-parameter variable slope model) to determine the IC50 value.

Clinical Evaluation: Phase 1 Studies in Healthy Volunteers

Early-stage clinical development of this compound involved two Phase 1 studies conducted in healthy individuals at the Drug Research Unit Ghent in Belgium. The findings of these studies were presented at the American Society for Microbiology (ASM) Microbe 2023 meeting.

Study Design and Objectives

The primary objectives of these first-in-human studies were to assess the safety and tolerability of intravenously administered this compound. A secondary objective was to gather pharmacokinetic data to help define a potential dosing regimen for future efficacy studies.

The studies were designed as placebo-controlled, double-blind trials, with participants randomized to receive either this compound or a placebo. Different dosages and numbers of doses were evaluated across the two studies.

Experimental Protocols

Phase 1 Clinical Trial Protocol (Generalized)

  • Participant Screening and Enrollment: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled in the study.

  • Randomization and Blinding: Participants are randomly assigned to receive either this compound or a placebo. Both the participants and the study staff are blinded to the treatment allocation to prevent bias.

  • Drug Administration: this compound or placebo is administered intravenously. The dosing regimen (dose level and frequency) varies between different cohorts of participants.

  • Safety Monitoring: The safety and tolerability of the investigational drug are closely monitored throughout the study. This includes:

    • Regular monitoring of vital signs (blood pressure, heart rate, temperature, breathing rate).

    • Collection of blood and urine samples for laboratory tests (e.g., blood counts, clinical chemistry).

    • Performance of electrocardiograms (ECGs) to monitor cardiac activity.

    • Recording of any participant-reported side effects (adverse events).

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to measure the concentration of this compound in the plasma. This data is used to determine key pharmacokinetic parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2).

Early Findings

The results from these early-stage studies indicated that this compound was well-tolerated when administered to healthy individuals. Analysis of the blood levels of this compound from these studies will aid in defining a dosing regimen for subsequent clinical trials to evaluate the safety and efficacy of this compound in combination with a β-lactam antibiotic for the treatment of bacterial infections.

Visualizations

Signaling Pathway: Mechanism of Metallo-beta-lactamase Inhibition

G cluster_0 Bacterial Cell BetaLactam β-Lactam Antibiotic MBL Metallo-beta-lactamase (MBL) BetaLactam->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibition Resistance Antibiotic Resistance MBL->Resistance RestoredActivity Restored Antibiotic Activity MK3402 This compound MK3402->MBL Inhibition CellWall Cell Wall Synthesis PBP->CellWall Lysis Cell Lysis CellWall->Lysis G start Start prep_enzyme Prepare MBL Enzyme and this compound dilutions start->prep_enzyme incubate Incubate Enzyme with this compound prep_enzyme->incubate add_substrate Add Chromogenic Substrate incubate->add_substrate measure Measure Absorbance/ Fluorescence over time add_substrate->measure analyze Calculate Initial Rates and Plot Dose-Response measure->analyze end Determine IC50 analyze->end G start Healthy Volunteers randomization Randomization (Double-Blind) start->randomization group_a Group A: Receive this compound (IV) randomization->group_a group_b Group B: Receive Placebo (IV) randomization->group_b monitoring Safety & Tolerability Monitoring group_a->monitoring pk_sampling Pharmacokinetic Blood Sampling group_a->pk_sampling group_b->monitoring data_analysis Data Analysis monitoring->data_analysis pk_sampling->data_analysis end Determine Safety Profile & Dosing Regimen data_analysis->end

References

MK-3402: A Technical Overview of a Novel Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3402 is an investigational metallo-β-lactamase (MBL) inhibitor developed to address the growing threat of antibiotic resistance.[1][2][3] Bacteria that produce MBL enzymes can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective. This compound is designed to be co-administered with a β-lactam antibiotic to restore its efficacy against MBL-producing bacteria.[1][2] Early-stage clinical trials have indicated that this compound is well-tolerated in healthy individuals. This document provides a comprehensive technical overview of the chemical properties, structure, and inhibitory activity of this compound.

Chemical Properties and Structure

This compound, also known as Compound 303, is classified as a 3-tetrazolyl-benzene-1,2-disulfonamide derivative. Its chemical structure and key properties are summarized in the tables below.

Identifier Value
IUPAC Name 1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide
CAS Number 2058151-78-1
Patent ID WO2016210215
Physicochemical Properties Value
Molecular Formula C15H19N9O5S2
Molecular Weight 469.5 g/mol
SMILES NS(=O)(C1=C(C2=NN=NN2)C(C3=CN=C(N)C=C3)=CC=C1S(NC--INVALID-LINK--CN)(=O)=O)=O
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 13
Rotatable Bond Count 8

In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against several clinically relevant metallo-β-lactamases. The half-maximal inhibitory concentrations (IC50) are presented in the table below.

Enzyme Target Bacterial Source (Expression) IC50 (nM)
IMP-10.53
NDM-10.25
VIM-10.169

The compound has also been shown to inhibit the expression of these enzymes in various bacterial strains:

Enzyme Target Bacterial Strain IC50 (µM)
IMP-1Serratia0.58
NDM-1E. coli0.22
VIM-1Klebsiella1.95

Experimental Protocols

The following is a representative methodology for determining the IC50 values of this compound against metallo-β-lactamases, based on established biochemical assays.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a purified metallo-β-lactamase (e.g., NDM-1, IMP-1, VIM-1).

Materials:

  • Purified recombinant metallo-β-lactamase

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)

  • Chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, CENTA)

  • 96-well microplates

  • Spectrophotometer or fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 10 mM.

    • Create a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired test concentrations.

    • Prepare a working solution of the MBL enzyme in the assay buffer.

    • Prepare a working solution of the substrate in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add the MBL enzyme solution to each well.

    • Add the serially diluted this compound solutions to the respective wells. Include control wells with assay buffer and DMSO without the inhibitor.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence at the appropriate wavelength using a plate reader. Record data at regular intervals for a specified duration (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate hydrolysis) for each concentration of this compound.

    • Normalize the reaction velocities to the control (no inhibitor) to determine the percentage of enzyme inhibition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action and Experimental Workflow

The primary mechanism of action of this compound is the direct inhibition of metallo-β-lactamase enzymes. This prevents the degradation of co-administered β-lactam antibiotics, allowing them to exert their bactericidal effects on the bacterial cell wall.

MK3402_Mechanism cluster_bacterium Resistant Bacterium MBL Metallo-β-lactamase (e.g., NDM-1, VIM-1, IMP-1) PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactam β-Lactam Antibiotic BetaLactam->MBL Hydrolysis BetaLactam->PBP Inhibition MK3402 This compound MK3402->MBL Inhibition

Caption: Mechanism of action of this compound in overcoming bacterial resistance.

The following diagram illustrates a typical experimental workflow for evaluating a novel MBL inhibitor like this compound.

Experimental_Workflow cluster_discovery Discovery & Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A Compound Synthesis (this compound) B Biochemical Assays (IC50 Determination) A->B C Structural Analysis A->C D In Vitro Synergy Studies (with β-lactams) B->D E Animal Models of Infection D->E F Pharmacokinetics & Toxicology Studies E->F G Phase I Trials (Safety in Healthy Volunteers) F->G H Phase II/III Trials (Efficacy in Patients) G->H

Caption: High-level experimental workflow for MBL inhibitor development.

References

Methodological & Application

Application Notes and Protocols: Determining the Synergy of MK-3402 with β-Lactam Antibiotics using a Checkerboard Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. Metallo-β-lactamases (MBLs) are a class of β-lactamases that can inactivate a broad spectrum of β-lactam antibiotics, including carbapenems. MK-3402 is an investigational metallo-β-lactamase inhibitor designed to counteract this resistance mechanism.[1][2][3][4] When administered in combination with a β-lactam antibiotic, this compound is intended to block the activity of MBLs, thereby restoring the antibiotic's efficacy against otherwise resistant bacteria.[2]

The checkerboard assay is a robust in vitro method used to systematically evaluate the interaction between two antimicrobial agents, such as this compound and a β-lactam antibiotic. This technique allows for the determination of whether the combination results in a synergistic, additive, indifferent, or antagonistic effect. This application note provides a detailed protocol for performing a checkerboard assay to assess the synergistic potential of this compound with a representative β-lactam antibiotic against an MBL-producing bacterial strain.

Principle of the Checkerboard Assay

The checkerboard assay involves creating a two-dimensional matrix of serial dilutions of two compounds in a 96-well microtiter plate. One compound is diluted along the rows, and the second compound is diluted along the columns. Each well, therefore, contains a unique concentration combination of the two agents. The effect of these combinations on bacterial growth is then measured to determine the minimum inhibitory concentration (MIC) of each compound alone and in combination. The interaction between the two compounds is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Data Presentation: Hypothetical Synergy Data for this compound and Meropenem

The following table summarizes hypothetical results from a checkerboard assay combining this compound with the carbapenem antibiotic Meropenem against an NDM-1 producing strain of Klebsiella pneumoniae.

This compound Conc. (µg/mL)Meropenem Conc. (µg/mL)Bacterial Growth (OD600)FICMeropenemFICthis compoundΣFICInteraction
032-1.0000.0001.000-
016+----
0.58-0.2500.2500.500Synergy
14-0.1250.5000.625Additive
22-0.0631.0001.063Additive
41-0.0312.0002.031Indifference

Note: The MIC of Meropenem alone is 32 µg/mL, and the MIC of this compound alone is assumed to be >8 µg/mL in this hypothetical example. The ΣFIC is calculated for each well that shows no bacterial growth. An FIC index of ≤ 0.5 indicates synergy.

Experimental Protocols

Materials and Reagents
  • This compound

  • β-lactam antibiotic (e.g., Meropenem)

  • MBL-producing bacterial strain (e.g., NDM-1 producing Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs

  • Multichannel pipette

  • Single-channel pipettes

  • Spectrophotometer (plate reader)

  • Incubator (37°C)

Protocol: Broth Microdilution Checkerboard Assay
  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies of the MBL-producing bacterial strain.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the chosen β-lactam antibiotic (e.g., Meropenem) in an appropriate solvent (e.g., DMSO, sterile water) at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Dilution Plates:

    • Drug A (e.g., Meropenem): In a 96-well plate, perform serial twofold dilutions of Meropenem in CAMHB along the x-axis (columns 1-10). Column 11 will serve as the drug B control (no Meropenem), and column 12 will be the growth control (no antibiotics).

    • Drug B (e.g., this compound): Perform serial twofold dilutions of this compound in CAMHB along the y-axis (rows A-G). Row H will serve as the drug A control (no this compound).

  • Checkerboard Plate Setup:

    • Using a multichannel pipette, transfer a fixed volume (e.g., 50 µL) from each well of the Meropenem dilution plate to the corresponding wells of a new sterile 96-well plate.

    • Similarly, transfer a fixed volume (e.g., 50 µL) from each well of the this compound dilution plate to the corresponding wells of the plate containing the Meropenem dilutions. This will result in a checkerboard of drug combinations.

    • The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to all wells containing antibiotic dilutions, as well as the growth control well. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 2.5 x 105 CFU/mL.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the Results:

    • After incubation, measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.

    • The MIC is defined as the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth (a significant reduction in OD600 compared to the growth control).

Data Analysis

The interaction between this compound and the β-lactam antibiotic is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

  • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

  • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

  • ΣFIC = FICA + FICB

The interpretation of the ΣFIC is as follows:

  • Synergy: ΣFIC ≤ 0.5

  • Additive/Indifference: 0.5 < ΣFIC ≤ 4

  • Antagonism: ΣFIC > 4

Visualizations

Checkerboard_Assay_Workflow Checkerboard Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_bact Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacterial Suspension prep_bact->inoculate prep_drugA Prepare Serial Dilutions of Drug A (Meropenem) setup_plate Combine Drug Dilutions in 96-Well Plate prep_drugA->setup_plate prep_drugB Prepare Serial Dilutions of Drug B (this compound) prep_drugB->setup_plate setup_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Measure OD600 incubate->read_plate calc_fic Calculate FIC Index read_plate->calc_fic interpret Determine Interaction (Synergy, Additive, etc.) calc_fic->interpret

Caption: Workflow of the checkerboard assay.

MK3402_Mechanism Mechanism of this compound Synergy with β-Lactam Antibiotics cluster_bacterium Resistant Bacterium MBL Metallo-β-Lactamase (e.g., NDM-1) InactiveBL Inactive Antibiotic MBL->InactiveBL PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Blocks BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis Leads to BetaLactam β-Lactam Antibiotic (e.g., Meropenem) BetaLactam->MBL Hydrolysis BetaLactam->PBP Inhibition MK3402 This compound MK3402->MBL Inhibition

Caption: this compound restores β-lactam activity.

References

Application Notes: In Vitro Synergy Testing of Relebactam (MK-3402) with Imipenem

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of multidrug-resistant Gram-negative bacteria, particularly those producing β-lactamase enzymes, poses a significant global health threat. Imipenem, a broad-spectrum carbapenem antibiotic, is a potent agent that functions by inhibiting bacterial cell wall synthesis.[1][2] However, its efficacy is compromised by carbapenemases, a class of β-lactamases that hydrolyze and inactivate the drug. Relebactam (formerly MK-3402) is a diazabicyclooctane β-lactamase inhibitor that protects imipenem from degradation by a wide range of Class A and Class C β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) and AmpC cephalosporinases.[1][3][4] This combination restores the antibacterial activity of imipenem against many resistant strains. This document provides detailed protocols for assessing the in vitro synergy between relebactam and imipenem using checkerboard and time-kill assays.

Mechanism of Synergistic Action

Imipenem exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) in the bacterial periplasm, which disrupts peptidoglycan synthesis and leads to cell lysis. In resistant bacteria, β-lactamase enzymes intercept and hydrolyze the β-lactam ring of imipenem before it can reach its PBP target. Relebactam has no intrinsic antibacterial activity but functions by covalently acylating the serine residue in the active site of β-lactamase enzymes, rendering them inactive. This inhibition allows imipenem to remain intact, reach its PBP targets, and effectively kill the bacterium.

Synergy_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_periplasm Periplasm PBP PBP (Target) CellWall Cell Wall Synthesis PBP->CellWall Inhibition BetaLactamase β-Lactamase (Resistance Enzyme) Lysis Cell Lysis CellWall->Lysis Leads to Imipenem_in Imipenem Imipenem_in->PBP Binding Imipenem_in->BetaLactamase Hydrolysis (Inactivation) Relebactam_in Relebactam (this compound) Relebactam_in->BetaLactamase Inhibition

Caption: Mechanism of synergy between Imipenem and Relebactam (this compound).

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a standard method to quantify the synergistic effect of two antimicrobial agents. It involves testing serial dilutions of both drugs, alone and in combination, to determine the minimum inhibitory concentration (MIC) for each condition.

a. Materials

  • Sterile 96-well U- or V-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Imipenem and Relebactam (this compound) analytical grade powders

  • Bacterial strains of interest (e.g., KPC-producing K. pneumoniae, carbapenem-resistant P. aeruginosa)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • 0.5 McFarland turbidity standard

b. Protocol

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of imipenem and relebactam in an appropriate solvent (e.g., sterile deionized water, DMSO).

  • Plate Setup:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Along the y-axis (Rows A-G), create serial twofold dilutions of imipenem. Add 100 µL of the highest imipenem concentration to all wells in Row A, mix, and transfer 50 µL to Row B, continuing down to Row G. Discard the final 50 µL from Row G.

    • Along the x-axis (Columns 1-10), create serial twofold dilutions of relebactam. Add 100 µL of the highest relebactam concentration to all wells in Column 1, mix, and transfer 50 µL to Column 2, continuing across to Column 10. Discard the final 50 µL from Column 10.

    • This creates a matrix of antibiotic combinations.

    • Controls:

      • Row H: Imipenem only (dilutions to determine its standalone MIC).

      • Column 11: Relebactam only (dilutions to determine its standalone MIC).

      • Well H12: Growth control (broth and inoculum only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to all wells (except a sterility control well containing only broth). The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

c. Data Analysis: Fractional Inhibitory Concentration Index (FICI) The FICI is calculated to quantify the interaction between the two agents.

  • FICI Calculation: FICI = FIC of Imipenem + FIC of Relebactam

    • FIC of Imipenem = (MIC of Imipenem in combination) / (MIC of Imipenem alone)

    • FIC of Relebactam = (MIC of Relebactam in combination) / (MIC of Relebactam alone)

  • Interpretation of FICI Values:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Checkerboard_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension A->D B Prepare Antibiotic Stock Solutions C Create 2-fold Serial Dilutions in 96-well Plate B->C C->D E Incubate at 35°C for 16-20 hours D->E F Read MICs for Drugs Alone & in Combination E->F G Calculate FICI F->G H Interpret Results: Synergy, Additive, or Antagonism G->H

Caption: Workflow for the checkerboard microdilution synergy assay.

Time-Kill Assay

Time-kill assays provide dynamic information on the bactericidal or bacteriostatic effects of antimicrobial combinations over time.

a. Materials

  • CAMHB or other suitable broth

  • Bacterial strains of interest

  • Imipenem and Relebactam (this compound)

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Apparatus for performing serial dilutions and plate counts (e.g., agar plates, pipettes, spreader).

b. Protocol

  • Inoculum Preparation: Prepare a bacterial inoculum in the mid-logarithmic growth phase. Dilute it in fresh broth to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup: Prepare flasks or tubes with the following conditions (concentrations are typically based on the MIC values determined from checkerboard assays, e.g., 0.5x MIC, 1x MIC):

    • Growth Control (no drug)

    • Imipenem alone

    • Relebactam alone

    • Imipenem + Relebactam combination

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 35°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline or broth. Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

  • Interpretation of Time-Kill Results:

    • Synergy: ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference: < 2-log₁₀ change in CFU/mL by the combination compared to the most active single agent.

    • Antagonism: ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

TimeKill_Workflow A Prepare Log-Phase Bacterial Inoculum B Set up Test Tubes: - Growth Control - Imipenem alone - Relebactam alone - Combination A->B C Incubate in Shaking Incubator B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate Counts (CFU/mL) D->E F Plot log10 CFU/mL vs. Time E->F G Interpret Results: Synergy, Indifference, Antagonism F->G

Caption: Workflow for the time-kill synergy assay.

Data Presentation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Checkerboard Assay Results for P. aeruginosa Isolate

Drug(s)MIC (µg/mL)FICFICIInterpretation
Imipenem Alone16---
Relebactam Alone>64---
Imipenem (in combo)20.1250.25Synergy
Relebactam (in combo)80.125

Table 2: Example Time-Kill Assay Results (log₁₀ CFU/mL at 24h)

TreatmentStarting Inoculum (0h)24h Viable CountΔ log₁₀ CFU/mL (vs. most active agent)Interpretation
Growth Control6.09.2--
Imipenem (1x MIC)6.06.1--
Relebactam (1x MIC)6.09.1--
Imipenem + Relebactam6.03.5-2.6Synergy

References

Application Notes and Protocols for Evaluating GPR39 Agonist Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for evaluating the efficacy of G protein-coupled receptor 39 (GPR39) agonists using cell-based assays. GPR39 is a zinc-sensing receptor involved in various physiological processes, including cell survival, proliferation, and ion transport.[1][2] Its activation triggers multiple downstream signaling cascades, making it a promising therapeutic target for a range of diseases.[3]

Note on MK-3402: Initial searches for "this compound" indicate that this compound is a metallo-beta-lactamase inhibitor designed to combat bacterial antibiotic resistance by blocking bacterial enzymes.[4][5] This document, therefore, focuses on the evaluation of a GPR39 agonist, a different class of compound, as requested by the prompt's focus on cell-based assays for signaling pathways pertinent to drug development in human cells.

GPR39 Signaling Pathways

GPR39 activation can initiate several downstream signaling pathways through different G proteins, primarily Gαq, Gαs, and Gα12/13.

  • Gαq Pathway: Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which can subsequently activate downstream kinases like ERK1/2 and Akt, promoting cell survival and proliferation.

  • Gαs Pathway: The Gαs pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which can modulate gene transcription through the cAMP response element-binding protein (CREB).

  • Gα12/13 Pathway: Activation of Gα12/13 can stimulate the RhoA signaling pathway, which is involved in regulating the actin cytoskeleton and serum response element (SRE)-mediated transcription.

Below are diagrams illustrating these key signaling cascades.

GPR39_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR39 GPR39 Gaq Gαq GPR39->Gaq Gas Gαs GPR39->Gas Ga1213 Gα12/13 GPR39->Ga1213 Agonist GPR39 Agonist Agonist->GPR39 PLC PLC Gaq->PLC AC Adenylyl Cyclase Gas->AC RhoA RhoA Ga1213->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP SRE SRE-mediated Transcription RhoA->SRE Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKA PKA cAMP->PKA Proliferation Cell Proliferation & Survival SRE->Proliferation ERK_Akt ERK/Akt Activation Ca_release->ERK_Akt CREB CREB Activation PKA->CREB ERK_Akt->Proliferation Transcription Gene Transcription CREB->Transcription

Caption: GPR39 Signaling Pathways.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of a GPR39 agonist.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR39 activation, primarily through the Gαq pathway.

Workflow Diagram:

Calcium_Mobilization_Workflow A Seed cells expressing GPR39 in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Incubate to allow dye de-esterification B->C D Add GPR39 agonist at varying concentrations C->D E Measure fluorescence intensity over time using a plate reader D->E F Analyze data to determine EC₅₀ E->F

Caption: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing GPR39 into a black, clear-bottom 96-well microplate at a density of 50,000 cells per well. Culture overnight in complete medium.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye de-esterification and loading into the cells.

  • Compound Addition: Prepare serial dilutions of the GPR39 agonist. Add the compound to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader equipped with appropriate filters for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4). Record measurements every 2 seconds for a total of 3 minutes.

  • Data Analysis: Determine the peak fluorescence intensity for each concentration. Plot the concentration-response curve and calculate the EC₅₀ value.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR39 activation via the Gαs pathway.

Protocol:

  • Cell Seeding: Seed CHO-K1 cells stably expressing GPR39 in a 96-well plate at a density of 30,000 cells per well and culture overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.

  • Compound Treatment: Add 50 µL of the GPR39 agonist at various concentrations to the wells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA) according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using cAMP standards. Determine the cAMP concentration for each sample and plot the dose-response curve to calculate the EC₅₀.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the GPR39 agonist on cell viability and proliferation, which can be mediated by various downstream pathways.

Protocol:

  • Cell Seeding: Seed cells (e.g., primary keratinocytes or chondrocytes) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the GPR39 agonist. Include a positive control (e.g., serum) and a negative control (vehicle).

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control and plot the concentration-response curve to determine the EC₅₀ for proliferation.

Data Presentation

The quantitative data obtained from these assays should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Efficacy of GPR39 Agonist

AssayCell LineParameterEC₅₀ (nM)
Calcium MobilizationHEK293-GPR39[Ca²⁺]i increase15.2 ± 2.1
cAMP AccumulationCHO-K1-GPR39cAMP production89.5 ± 10.3
Cell ProliferationPrimary KeratinocytesProliferation45.7 ± 5.8

Table 2: Pathway Selectivity of GPR39 Agonist

PathwayDownstream ReadoutFold Activation (at 1 µM)
GαqPeak [Ca²⁺]i8.5 ± 0.9
GαscAMP Level3.2 ± 0.4
Gα12/13SRE Reporter Gene2.1 ± 0.3

Logical Relationship of the Study Design

The evaluation of a GPR39 agonist follows a logical progression from target engagement to cellular function.

Study_Design_Logic A Target Identification (GPR39) B Compound Screening (GPR39 Agonist) A->B C Primary Assays: Target Engagement B->C D Calcium Mobilization C->D E cAMP Accumulation C->E F Secondary Assays: Cellular Function D->F E->F G Cell Proliferation F->G H Apoptosis Assay F->H I Efficacy Evaluation & Lead Optimization G->I H->I

Caption: Logical Flow of GPR39 Agonist Evaluation.

References

Protocol for the Reconstitution of MK-3402 from Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the reconstitution of MK-3402, a metallo-beta-lactamase inhibitor, from its powdered form. Adherence to this protocol is crucial for ensuring the stability, activity, and accurate concentration of the reconstituted solution for experimental use.

Product Information

Identifier Value
IUPAC Name 1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide
Molecular Formula C₁₅H₁₉N₉O₅S₂
Molecular Weight 469.50 g/mol
CAS Number 2058151-78-1
Appearance White to off-white solid[1]

Safety Precautions

Before handling this compound, it is imperative to review the Safety Data Sheet (SDS). Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

Reconstitution Protocol for In Vitro Use

This compound is most commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro applications.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath

Procedure:

  • Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock solution concentration. For example, to prepare a 100 mg/mL stock solution, add the appropriate volume of DMSO to the weighed powder.

  • Dissolution: To facilitate dissolution, vortex the solution. If necessary, warm the solution to 80°C and use an ultrasonic bath.[1] It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using newly opened DMSO is recommended.[1]

  • Sterilization (Optional): If required for the specific application, filter-sterilize the reconstituted solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Reconstitution Protocol for In Vivo Use

For in vivo studies, a multi-component vehicle is often required to maintain solubility and biocompatibility. The following is a suggested formulation.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% sodium chloride)

  • Sterile tubes for mixing

  • Calibrated pipettes

Procedure:

This protocol yields a 2.5 mg/mL working solution. The volumes can be scaled as needed.

  • To 400 µL of PEG300, add 100 µL of a 25.0 mg/mL DMSO stock solution of this compound and mix thoroughly.[1]

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.[1]

  • Add 450 µL of saline to the solution to reach a final volume of 1 mL. Mix until a clear solution is obtained.

Note: If the dosing period is expected to be longer than two weeks, the stability of this formulation should be carefully considered.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

Form Storage Temperature Stability
Powder -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C6 months
-20°C1 month

Experimental Workflow and Signaling Pathway

Reconstitution_Workflow cluster_prep Preparation cluster_invitro In Vitro Reconstitution cluster_invivo In Vivo Formulation Equilibrate Powder Equilibrate Powder Weigh Powder Weigh Powder Equilibrate Powder->Weigh Powder Add DMSO Add DMSO Weigh Powder->Add DMSO Vortex, Heat (80°C), Sonicate Vortex, Heat (80°C), Sonicate Add DMSO->Vortex, Heat (80°C), Sonicate Sterile Filter (Optional) Sterile Filter (Optional) Vortex, Heat (80°C), Sonicate->Sterile Filter (Optional) Aliquot & Store (-80°C) Aliquot & Store (-80°C) Sterile Filter (Optional)->Aliquot & Store (-80°C) Prepare DMSO Stock Prepare DMSO Stock Aliquot & Store (-80°C)->Prepare DMSO Stock Add PEG300 Add PEG300 Prepare DMSO Stock->Add PEG300 Add Tween-80 Add Tween-80 Add PEG300->Add Tween-80 Add Saline Add Saline Add Tween-80->Add Saline Final Formulation Final Formulation Add Saline->Final Formulation

Caption: MOA of this compound with beta-lactams.

References

Application Notes and Protocols: Preparation of MK-3402 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3402 is a potent metallo-β-lactamase inhibitor with significant potential in antibacterial research. It demonstrates synergistic effects when used in combination with β-lactam antibiotics. Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its excellent solubilizing properties for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Data and Storage Recommendations

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

ParameterValueSource(s)
Molecular Weight 469.5 g/mol [1]
CAS Number 2058151-78-1[1][2]
Appearance Solid[2]
Recommended Solvent DMSO[2]
Storage of Solid -20°C for up to 3 years; 4°C for up to 2 years
Storage of DMSO Stock Solution -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The principles of this protocol can be adapted to prepare stock solutions of different concentrations.

Materials and Equipment
  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure
  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and weighing of the compound.

  • Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mM x 1 mL x 469.5 g/mol / 1000 = 4.695 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a clean weighing dish or directly into a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Clearly label all tubes with the compound name, concentration, date of preparation, and solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_sol Solubilization cluster_store Storage A Acclimatize this compound to Room Temperature B Calculate Required Mass A->B Prevent Condensation C Weigh this compound Powder B->C Accurate Measurement D Add DMSO to Powder C->D Transfer Powder E Vortex to Dissolve D->E Ensure Complete Dissolution F Aliquot into Single-Use Tubes E->F Avoid Freeze-Thaw Cycles G Store at -80°C or -20°C F->G Maintain Stability

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Exercise caution and avoid direct contact.

References

Application Note & Protocol: Time-Kill Curve Assay for MK-3402 Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial resistance is a significant global health threat, often mediated by bacterial enzymes such as metallo-β-lactamases (MBLs) that inactivate β-lactam antibiotics. MK-3402 is a potent inhibitor of MBLs, including IMP-1, NDM-1, and VIM-1.[1] By inhibiting these enzymes, this compound has the potential to restore the efficacy of β-lactam antibiotics against otherwise resistant bacterial strains.[2][3] This application note provides a detailed protocol for performing a time-kill curve assay to evaluate the synergistic activity of this compound in combination with a β-lactam antibiotic.

Time-kill curve assays are essential in vitro methods for assessing the pharmacodynamics of antimicrobial agents over time. They provide valuable information on the rate and extent of bacterial killing and can effectively demonstrate synergy, additivity, indifference, or antagonism between two or more compounds.[4][5]

Principle of the Assay

This protocol outlines the time-kill curve methodology to assess the bactericidal activity of this compound in combination with a representative β-lactam antibiotic against a target bacterial strain expressing a metallo-β-lactamase. The assay involves exposing a standardized bacterial inoculum to the antimicrobial agents, alone and in combination, at various concentrations over a 24-hour period. Viable bacterial counts are determined at specified time points to construct time-kill curves, which graphically represent the change in bacterial density over time.

Key Concepts

  • Synergy: A ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

  • Indifference: A <2-log10 change in CFU/mL between the combination and its most active single agent.

  • Antagonism: A ≥2-log10 increase in CFU/mL between the combination and its most active single agent.

  • Bactericidal Activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum.

  • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Plating cluster_analysis Data Analysis prep_media Prepare Media and Reagents prep_bact Prepare Bacterial Inoculum prep_media->prep_bact inoculate Inoculate with Bacterial Suspension prep_bact->inoculate prep_drugs Prepare Drug Stock Solutions (this compound & β-lactam) setup_tubes Set up Test Tubes with Drug Combinations prep_drugs->setup_tubes setup_tubes->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sampling Sample at 0, 2, 4, 8, 12, 24 hours incubate->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate Dilutions onto Agar serial_dilute->plate incubate_plates Incubate Plates Overnight plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_curves Plot Time-Kill Curves (log10 CFU/mL vs. Time) count_colonies->plot_curves determine_interaction Determine Synergy, Indifference, or Antagonism plot_curves->determine_interaction

Caption: Experimental workflow for the time-kill curve assay.

Signaling Pathway Diagram

G cluster_bacterium Bacterial Cell beta_lactam β-lactam Antibiotic pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibits mbl Metallo-β-lactamase (MBL) beta_lactam->mbl Hydrolyzes cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Leads to inactive_beta_lactam Inactive β-lactam mbl->inactive_beta_lactam mk3402 This compound mk3402->mbl Inhibits

Caption: Mechanism of action of this compound in combination with a β-lactam antibiotic.

Materials and Methods

Materials
  • This compound

  • β-lactam antibiotic (e.g., Meropenem, Imipenem)

  • Metallo-β-lactamase producing bacterial strain (e.g., E. coli expressing NDM-1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable solid medium

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Sterile culture tubes

  • Sterile microcentrifuge tubes

  • Micropipettes and sterile tips

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

  • Vortex mixer

  • Automated colony counter or manual counting equipment

Experimental Protocol

1. Determination of Minimum Inhibitory Concentration (MIC)

Before performing the time-kill assay, the MIC of this compound and the β-lactam antibiotic for the test organism should be determined individually and in combination using a checkerboard assay. This will inform the concentrations to be used in the time-kill experiment.

2. Preparation of Bacterial Inoculum

  • From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies and inoculate into 5 mL of CAMHB.

  • Incubate at 37°C with shaking (200-250 rpm) until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, OD600 ≈ 0.08-0.13).

  • Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final test volume.

3. Preparation of Drug Solutions

  • Prepare stock solutions of this compound and the β-lactam antibiotic in a suitable solvent (e.g., DMSO, water) at a concentration 100-fold higher than the highest concentration to be tested.

  • Prepare working solutions by diluting the stock solutions in CAMHB to 10-fold the final desired concentrations.

4. Time-Kill Assay Setup

  • Label sterile culture tubes for each condition:

    • Growth Control (no drug)

    • This compound alone (e.g., at 1x, 2x, 4x MIC)

    • β-lactam alone (e.g., at 0.25x, 0.5x, 1x MIC)

    • This compound + β-lactam combinations (at various relevant concentrations based on checkerboard results)

  • Add the appropriate volume of the 10x working drug solutions to each tube.

  • Add the prepared bacterial inoculum to each tube to achieve a final volume (e.g., 10 mL) and the desired starting CFU/mL.

  • Vortex each tube gently to ensure thorough mixing.

5. Incubation and Sampling

  • Incubate all tubes at 37°C with constant shaking (200-250 rpm).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot from each tube.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

  • Plate 100 µL of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

6. Data Collection and Analysis

  • After incubation, count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and condition using the formula:

    • CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (y-axis) versus time (x-axis) for each condition to generate the time-kill curves.

  • Analyze the curves to determine synergy, indifference, or antagonism as defined in the "Key Concepts" section.

Data Presentation

The quantitative data from the time-kill assay should be summarized in a clear and structured table for easy comparison.

Time (hours)Growth Control (log10 CFU/mL)This compound (4x MIC) (log10 CFU/mL)β-lactam (0.5x MIC) (log10 CFU/mL)This compound (4x MIC) + β-lactam (0.5x MIC) (log10 CFU/mL)
0 5.705.715.695.70
2 6.306.255.804.50
4 7.107.055.953.20
8 8.508.456.10<2.00
12 9.209.156.05<2.00
24 9.509.405.90<2.00

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The time-kill curve assay is a robust method for evaluating the synergistic potential of this compound in combination with β-lactam antibiotics against MBL-producing bacteria. This detailed protocol provides a framework for researchers to conduct these experiments and generate critical data to support the development of new antimicrobial combination therapies. The visual representations of the experimental workflow and the mechanism of action aid in understanding the experimental design and the scientific rationale behind the combination therapy.

References

Application Notes and Protocols: In Vivo Efficacy Testing of MK-3402 in a Murine Neutropenic Thigh Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3402 is a potent inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that confer broad-spectrum resistance to β-lactam antibiotics in Gram-negative bacteria.[1][2][3] By inactivating MBLs, this compound has the potential to restore the efficacy of existing β-lactam antibiotics against multidrug-resistant pathogens.[2][3] These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in combination with a partner β-lactam antibiotic using the well-established murine neutropenic thigh infection model. This model is a standard preclinical tool for assessing the efficacy of antimicrobial agents.

Signaling Pathway: Mechanism of Action of this compound

Metallo-β-lactamases utilize zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, rendering them inactive. This compound acts as an inhibitor of these enzymes, preventing the degradation of the β-lactam antibiotic and allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BacterialLysis Bacterial Lysis CellWall->BacterialLysis Leads to BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits MBL Metallo-β-Lactamase (MBL) BetaLactam->MBL Hydrolyzed by InactiveAntibiotic Inactive Antibiotic MBL->InactiveAntibiotic Produces MK3402 This compound MK3402->MBL Inhibits

Caption: Mechanism of this compound in overcoming MBL-mediated antibiotic resistance.

Experimental Protocol: Murine Neutropenic Thigh Infection Model

This protocol details the steps for assessing the efficacy of this compound in combination with a β-lactam antibiotic against an MBL-producing bacterial strain.

Animal Model and Husbandry
  • Species: Mouse (Mus musculus)

  • Strain: ICR (CD-1) or similar outbred strain are commonly used.

  • Sex: Female mice are often preferred to minimize aggressive behavior.

  • Weight: 20-25 g

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Induction of Neutropenia

To mimic an immunocompromised state and ensure robust bacterial growth, mice are rendered neutropenic.

  • Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This regimen typically results in profound neutropenia (<100 neutrophils/mm³) at the time of infection.

Bacterial Strain and Inoculum Preparation
  • Bacterial Strain: Utilize a well-characterized MBL-producing Gram-negative bacterium. Examples include Klebsiella pneumoniae or Escherichia coli expressing NDM-1, VIM-1, or IMP-1.

  • Culture: Grow the bacterial strain overnight on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood).

  • Inoculum: Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to a final concentration of approximately 1 x 10⁷ CFU/mL. The exact concentration should be confirmed by serial dilution and plating.

Thigh Infection
  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

Treatment Regimen
  • Treatment Initiation: Begin treatment 2 hours post-infection.

  • Drug Formulation:

    • This compound: Formulate in a suitable vehicle. A common formulation involves dissolving the compound in DMSO and then diluting with PEG300, Tween-80, and saline.

    • Partner β-Lactam Antibiotic: Prepare according to the manufacturer's instructions or established protocols.

  • Administration: Administer this compound and the partner antibiotic via a clinically relevant route, typically subcutaneous (s.c.) or intravenous (i.v.).

  • Dosing: The doses of this compound and the partner antibiotic should be determined based on prior pharmacokinetic studies or literature data. Multiple dosing regimens may be tested.

  • Control Groups:

    • Vehicle control

    • This compound alone

    • Partner β-lactam antibiotic alone

Endpoint Measurement
  • Time Point: Euthanize mice 24 hours after the initiation of treatment.

  • Tissue Collection: Aseptically remove the infected thigh muscle.

  • Homogenization: Weigh the thigh tissue and homogenize it in a known volume of sterile PBS.

  • Bacterial Load Determination: Perform serial ten-fold dilutions of the thigh homogenate and plate onto appropriate agar plates.

  • CFU Counting: Incubate the plates overnight at 37°C and count the number of colony-forming units (CFUs). Express the results as log₁₀ CFU per gram of thigh tissue.

Experimental Workflow

The following diagram illustrates the key steps in the murine neutropenic thigh infection model for testing the efficacy of this compound.

cluster_workflow Experimental Workflow Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Infection (MBL-producing bacteria) Neutropenia->Infection Day -4 and -1 Treatment Initiate Treatment (2 hours post-infection) Infection->Treatment Day 0 Endpoint Euthanize & Collect Thigh (24 hours post-treatment) Treatment->Endpoint Analysis Homogenize & Plate for CFU (Determine Bacterial Load) Endpoint->Analysis

Caption: Workflow for the murine neutropenic thigh infection model.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison between treatment groups.

Table 1: Experimental Groups and Treatment Regimens

GroupTreatmentDose (mg/kg)Route of AdministrationDosing Frequency
1Vehicle Control-s.c.q8h
2This compound[Dose 1]s.c.q8h
3Partner β-Lactam[Dose A]s.c.q8h
4This compound + Partner β-Lactam[Dose 1] + [Dose A]s.c.q8h
5This compound + Partner β-Lactam[Dose 2] + [Dose A]s.c.q8h

Table 2: Efficacy of this compound in Combination with a Partner β-Lactam

Treatment GroupMean Bacterial Load (log₁₀ CFU/g thigh) ± SDChange in Bacterial Load vs. Control (log₁₀ CFU/g)
Vehicle Control[Value]-
This compound[Value][Value]
Partner β-Lactam[Value][Value]
This compound + Partner β-Lactam (Dose 1)[Value][Value]
This compound + Partner β-Lactam (Dose 2)[Value][Value]

Conclusion

The murine neutropenic thigh infection model provides a robust and reproducible platform for evaluating the in vivo efficacy of the metallo-β-lactamase inhibitor this compound. By following this detailed protocol, researchers can generate critical data to support the preclinical development of this compound in combination with partner β-lactam antibiotics for the treatment of infections caused by multidrug-resistant bacteria.

References

Application Notes: Quantifying MK-3402 Activity Using a Nitrocefin Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to global health. Metallo-β-lactamases (MBLs) are a particularly challenging class of these enzymes as they can inactivate a broad spectrum of β-lactam antibiotics, including carbapenems. MK-3402 is a potent inhibitor of metallo-β-lactamases, and its activity can be quantified using a simple and reliable colorimetric method known as the nitrocefin assay.[1][2][3] This document provides detailed protocols and application notes for quantifying the inhibitory activity of this compound against various metallo-β-lactamases using this assay.

Nitrocefin is a chromogenic cephalosporin substrate that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase.[4][5] The rate of this color change, which can be monitored spectrophotometrically, is directly proportional to the activity of the β-lactamase enzyme. By measuring the decrease in the rate of nitrocefin hydrolysis in the presence of this compound, the inhibitory potency of the compound can be accurately determined.

Mechanism of Action

β-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. β-lactamase enzymes counteract this by hydrolyzing the amide bond in the β-lactam ring of these antibiotics, rendering them inactive. This compound is designed to specifically inhibit metallo-β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation and restoring their efficacy against resistant bacteria. The general mechanism of β-lactamase inhibition is crucial for the development of new therapeutic strategies to combat antibiotic resistance.

cluster_0 Bacterial Cell Wall Synthesis cluster_1 Antibiotic Action & Resistance PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall PBP->CellWall Synthesis BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits InactiveAntibiotic Inactive Antibiotic BetaLactamase β-Lactamase Enzyme BetaLactamase->BetaLactam Hydrolyzes MK3402 This compound (β-Lactamase Inhibitor) MK3402->BetaLactamase Inhibits

Mechanism of β-Lactamase Action and Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of the enzyme-catalyzed reaction by 50%. The IC50 values for this compound against several key metallo-β-lactamases are summarized in the table below.

EnzymeOrganism SourceThis compound IC50 (nM)
IMP-1Serratia marcescens0.53
NDM-1Escherichia coli0.25
VIM-1Klebsiella pneumoniae0.169
Data sourced from MedchemExpress.

Experimental Protocols

Materials and Reagents
  • This compound

  • Purified metallo-β-lactamase (e.g., IMP-1, NDM-1, VIM-1)

  • Nitrocefin

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.01% Triton X-100 and 100 µM ZnCl₂)

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric microplate reader capable of measuring absorbance at 486-490 nm

Preparation of Solutions
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. The exact concentration will depend on the desired final assay concentrations.

  • Nitrocefin Stock Solution: Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mg/mL). This solution should be protected from light and stored at -20°C.

  • Enzyme Working Solution: Dilute the purified metallo-β-lactamase in assay buffer to a concentration that gives a linear rate of nitrocefin hydrolysis over the desired time course. The optimal enzyme concentration should be determined empirically.

  • Nitrocefin Working Solution: Dilute the nitrocefin stock solution in assay buffer to the desired final concentration (typically 50-100 µM).

Assay Protocol
  • Prepare Serial Dilutions of this compound: In the 96-well plate, perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations for IC50 determination. Include a control well with assay buffer and DMSO only (no inhibitor).

  • Add Enzyme: Add the enzyme working solution to each well containing the serially diluted this compound and the control wells.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the nitrocefin working solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 486-490 nm over time (e.g., every 30 seconds for 10-30 minutes).

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial rate of reaction (V₀) for each concentration of this compound by calculating the slope of the linear portion of the absorbance versus time curve.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

  • Generate IC50 Curve: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the key steps in the nitrocefin assay for quantifying this compound activity.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Nitrocefin Working Solution add_substrate Add Nitrocefin (Start Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Kinetic Read (Absorbance at 490nm) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Workflow for Quantifying this compound Activity.

Conclusion

The nitrocefin assay is a robust and straightforward method for quantifying the inhibitory activity of compounds like this compound against metallo-β-lactamases. By following the detailed protocols outlined in these application notes, researchers can accurately determine the potency of this compound and other potential inhibitors, which is a critical step in the development of new strategies to combat antibiotic-resistant bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Impact of Serum Proteins on MK-3402 In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro activity of the metallo-β-lactamase inhibitor, MK-3402. The focus is on understanding and mitigating the potential impact of serum proteins on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the potential impact of serum proteins on the in vitro activity of this compound?

A1: Serum proteins, particularly albumin, can bind to small molecule inhibitors like this compound. This binding is a reversible association that can sequester the inhibitor, reducing its free concentration in the assay medium.[1] According to the "free drug hypothesis," only the unbound fraction of an inhibitor is available to interact with its target enzyme (metallo-β-lactamase in this case) and exert its inhibitory effect.[1] Consequently, high serum protein binding can lead to a decrease in the apparent potency of this compound in in vitro assays that include serum or serum components.

Q2: My in vitro cell-based assay results for this compound show significantly lower potency than my biochemical assays. Could serum proteins be the cause?

A2: This is a common observation and a strong indication of serum protein binding.[1] Biochemical assays are often performed in serum-free buffer systems, whereas cell-based assays typically utilize culture media supplemented with fetal bovine serum (FBS) or other sera. The proteins in the serum can bind to this compound, reducing the free concentration available to inhibit metallo-β-lactamases produced by the cells. This leads to a rightward shift in the IC50 curve and a lower apparent potency.[1]

Q3: How can I quantify the effect of serum proteins on this compound activity?

A3: An IC50 shift assay is a straightforward method to quantify the impact of serum proteins. This involves determining the half-maximal inhibitory concentration (IC50) of this compound against its target metallo-β-lactamase in the presence of varying concentrations of a serum protein, such as human serum albumin (HSA), or whole serum.[2] A significant increase in the IC50 value with increasing protein concentration confirms a notable binding interaction.

Q4: What are the key serum proteins that are likely to bind to this compound?

A4: The primary serum protein responsible for binding to most drugs is albumin, which is abundant in plasma. For acidic and neutral compounds, albumin is the main binding partner. Another important protein is alpha-1-acid glycoprotein (AAG), which tends to bind to basic drugs. The specific interactions will depend on the physicochemical properties of this compound.

Q5: Besides reduced potency, are there other ways serum proteins can affect my in vitro experiments with this compound?

A5: Yes. Serum is a complex mixture, and lot-to-lot variability in its composition can introduce inconsistencies in your results. Additionally, some serum components might have inherent enzymatic activity or could non-specifically interact with your detection reagents, leading to assay interference.

Troubleshooting Guides

Issue 1: Unexpectedly high IC50 value for this compound in a cell-based assay.

  • Possible Cause: High serum protein binding in the cell culture medium is reducing the free concentration of this compound.

  • Troubleshooting Steps:

    • Perform an IC50 Shift Assay: As detailed in the Experimental Protocols section, determine the IC50 of this compound in the presence of varying concentrations of serum or purified albumin. This will help quantify the impact of protein binding.

    • Reduce Serum Concentration: If permissible for your cell line, try reducing the percentage of FBS in your culture medium during the assay.

    • Use Serum-Free Medium: If your cells can be maintained in serum-free or low-serum medium for the duration of the assay, this can eliminate the confounding effect of serum proteins.

    • Calculate the Unbound Fraction: Consider using techniques like equilibrium dialysis or ultrafiltration to determine the fraction of this compound that remains unbound in your assay medium. This can help in correlating the free drug concentration with the observed activity.

Issue 2: Poor reproducibility of this compound activity data between experiments.

  • Possible Cause: Lot-to-lot variability of the fetal bovine serum (FBS) used in the cell culture medium.

  • Troubleshooting Steps:

    • Standardize Serum Lot: Purchase a large batch of FBS from a single lot and use it for an entire set of related experiments.

    • Test New Serum Lots: Before switching to a new lot of FBS, perform a bridging study by running a standard this compound inhibition assay with both the old and new lots to check for any significant differences in the results.

    • Consider Serum Alternatives: For some applications, commercially available serum-free or chemically defined media formulations can provide a more consistent experimental environment.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in the Presence of Human Serum Albumin (HSA)

HSA Concentration (%)This compound IC50 (nM)Fold Shift in IC50
0101.0
1505.0
212012.0
430030.0

Table 2: Example of Fraction Unbound (fu) Data for this compound

MatrixThis compound Concentration (µM)Fraction Unbound (fu) %
Cell Culture Medium + 10% FBS115
Human Plasma15
Mouse Plasma18

Experimental Protocols

Protocol 1: Metallo-β-Lactamase (MBL) Inhibition Assay (IC50 Shift Assay)

This protocol describes a general method to determine the IC50 of this compound in the presence of a serum protein.

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant MBL enzyme in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare a stock solution of a chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, CENTA) in a suitable solvent.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare solutions of varying concentrations of human serum albumin (HSA) or dialyzed FBS in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the HSA or FBS solution to achieve the desired final concentrations in the assay wells.

    • Add serial dilutions of the this compound stock solution to the wells. Include a no-inhibitor control.

    • Add the MBL enzyme to all wells and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the β-lactam substrate to all wells.

    • Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each this compound concentration.

    • Normalize the rates relative to the no-inhibitor control.

    • Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each serum protein concentration.

Visualizations

G cluster_0 In Vitro Assay Environment cluster_1 Outcome MK3402_free Free this compound SerumProtein Serum Protein (e.g., Albumin) MK3402_free->SerumProtein Binding MBL Metallo-β-Lactamase (MBL) MK3402_free->MBL Inhibition MK3402_bound Protein-Bound this compound SerumProtein->MK3402_bound Inhibited_MBL Inhibited MBL MBL->Inhibited_MBL MK3402_bound->MK3402_free Dissociation Reduced_Activity Reduced Apparent Potency (Higher IC50) G start Start prepare_reagents Prepare Reagents (this compound, MBL, Substrate, Serum Protein) start->prepare_reagents serial_dilution Serial Dilution of this compound prepare_reagents->serial_dilution add_protein Add Varying Concentrations of Serum Protein serial_dilution->add_protein pre_incubate Pre-incubate MBL with this compound and Protein add_protein->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_activity Measure Enzyme Activity add_substrate->measure_activity analyze_data Analyze Data (Calculate IC50) measure_activity->analyze_data end End analyze_data->end

References

Technical Support Center: Overcoming Compound Precipitation in MK-3402 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address compound precipitation issues encountered during experiments with the metallo-beta-lactamase inhibitor, MK-3402.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate after diluting my this compound stock solution into my aqueous experimental buffer. What is the likely cause?

A1: this compound, like many small molecule inhibitors, has poor aqueous solubility. The precipitation you are observing is likely due to the compound crashing out of solution when the highly concentrated stock (typically in an organic solvent like DMSO) is introduced into the aqueous environment of your buffer or cell culture medium. This phenomenon is often referred to as "solvent shock." The final concentration of this compound in your experiment may have exceeded its solubility limit in the aqueous medium.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.

Q3: Can the composition of my cell culture medium affect the solubility of this compound?

A3: Yes, the components of cell culture media, such as salts, proteins (like those in fetal bovine serum), and pH, can significantly influence the solubility of a compound.[3] Interactions with these components can either enhance or decrease the solubility of this compound. Therefore, it is essential to determine the compound's solubility in the specific medium used for your experiments.

Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental setup?

A4: You can experimentally determine the maximum soluble concentration by preparing serial dilutions of your this compound stock solution in your experimental buffer or medium. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q5: Are there any formulation strategies that can improve the solubility of this compound for in vivo studies that might be adapted for in vitro use?

A5: For in vivo studies, a formulation containing DMSO, PEG300, and Tween-80 has been used to achieve a clear solution of this compound.[2] While this specific formulation is intended for animal studies, the use of co-solvents and surfactants is a common strategy to improve the solubility of poorly soluble compounds in aqueous solutions for in vitro assays as well. However, the concentrations of these excipients must be carefully optimized to avoid cellular toxicity in cell-based experiments.

Troubleshooting Guides

Scenario 1: Precipitate Forms Immediately Upon Dilution

If you observe a precipitate immediately after adding the this compound stock solution to your aqueous buffer or media, follow these troubleshooting steps:

Troubleshooting Workflow for Immediate Precipitation

start Precipitate observed immediately upon dilution check_stock 1. Check Stock Solution Is it fully dissolved? start->check_stock check_stock->start No, redissolve stock (warm/sonicate) optimize_dilution 2. Optimize Dilution Method - Pre-warm media - Add stock to media while vortexing - Perform serial dilutions check_stock->optimize_dilution Yes reduce_concentration 3. Reduce Final Concentration Is the current concentration essential? optimize_dilution->reduce_concentration modify_solvent 4. Modify Solvent System - Decrease final DMSO % - Test co-solvents (e.g., ethanol) reduce_concentration->modify_solvent Yes end_point Solution should be clear reduce_concentration->end_point No, lower concentration works modify_solvent->end_point

Caption: Workflow to troubleshoot immediate precipitation of this compound.

Scenario 2: Precipitate Forms Over Time During Incubation

If the solution is initially clear but a precipitate forms during the course of your experiment (e.g., during incubation at 37°C), consider the following:

  • Temperature Effects: The solubility of a compound can be temperature-dependent. Ensure that your compound is stable and soluble at the incubation temperature for the duration of your experiment.

  • pH Stability: The pH of cell culture media can change over time due to cellular metabolism. If this compound's solubility is pH-sensitive, this could lead to precipitation. Using a medium with a stable buffering system (e.g., HEPES) may help.

  • Compound Stability: The compound itself may be degrading over time, leading to the formation of less soluble byproducts.

Data Presentation

While specific quantitative solubility data for this compound in various aqueous buffers is not widely published, the following table summarizes formulation components that have been used for this compound and other poorly soluble compounds.

ComponentRoleApplicationConcentration Range (Typical)Reference
DMSO Organic SolventStock Solution10-100 mM (stock)[1]
PEG300 Co-solventIn vivo formulationVaries
Tween-80 SurfactantIn vivo formulationVaries
Ethanol Co-solventAlternative to DMSOVaries
Pluronic F-68 SurfactantCell-based assays0.01% - 0.1%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate: Determine the mass of this compound powder required to make a 10 mM stock solution.

  • Weigh: Accurately weigh the this compound powder and transfer it to a sterile, conical microcentrifuge tube.

  • Dissolve: Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Mix: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate briefly to ensure complete dissolution.

  • Inspect: Visually confirm that no solid particles remain.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, perform a series of 2-fold dilutions of your this compound DMSO stock solution with your cell culture medium. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

  • Controls: Include a vehicle control (medium with the same final DMSO concentration) and a blank (medium only).

  • Incubate: Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a duration relevant to your assay.

  • Observe: Visually inspect each well for any signs of precipitation (cloudiness, crystals, or film) at several time points (e.g., 0, 4, and 24 hours). For a more sensitive assessment, you can examine the solutions under a microscope.

  • Determine Maximum Concentration: The highest concentration of this compound that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Workflow for Determining Maximum Soluble Concentration

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare high-concentration This compound stock in DMSO serial_dilute Perform serial dilutions in cell culture medium prep_stock->serial_dilute add_controls Include vehicle and blank controls serial_dilute->add_controls incubate Incubate at experimental conditions (e.g., 37°C) add_controls->incubate observe Visually and microscopically inspect for precipitate at multiple time points incubate->observe determine_max Identify highest concentration that remains clear observe->determine_max

Caption: Experimental workflow to determine the maximum soluble concentration of this compound.

Mandatory Visualization

This compound Mechanism of Action

This compound is an inhibitor of metallo-beta-lactamase (MBL) enzymes produced by some bacteria. These enzymes are a major cause of antibiotic resistance as they can inactivate a broad range of beta-lactam antibiotics.

cluster_bacteria Resistant Bacterium MBL Metallo-beta-lactamase (MBL) Enzyme inactivated_antibiotic Inactivated Antibiotic MBL->inactivated_antibiotic bacterial_death Bacterial Cell Death MBL->bacterial_death Prevents antibiotic Beta-Lactam Antibiotic (e.g., Carbapenems) antibiotic->MBL Hydrolysis antibiotic->bacterial_death Effective Action MK3402 This compound MK3402->MBL Inhibition

Caption: Mechanism of action of this compound in overcoming antibiotic resistance.

References

Technical Support Center: Improving Reproducibility of Synergy Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of synergy data, with a focus on in vitro experimental design and execution.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to variability and poor reproducibility in synergy experiments.

Q1: My synergy screen results are inconsistent between experiments. What are the common causes of this variability?

A1: Inconsistent synergy data can stem from several sources. It is crucial to investigate biological, experimental, and data analysis factors. A multi-center study on in vitro drug-response assays highlighted that factors with a strong dependency on the biological context are often the most difficult to identify and control.[1][2][3]

  • Biological Factors:

    • Cell Line Authenticity and Stability: Genetic drift can occur in continuously passaged cell lines, altering their response to drugs. Regularly authenticate cell lines via short tandem repeat (STR) profiling and use cells within a consistent, low passage number range.

    • Cell Health and Viability: Ensure cells are in the exponential growth phase at the time of plating. High confluence or poor viability can significantly impact drug response.

    • Media Composition: Variations in media lots, serum, and supplements can alter cell growth and drug activity.[4][5] Standardize media preparation and test new lots of serum for their effect on cell growth and drug sensitivity.

  • Experimental Protocol Factors:

    • Cell Seeding Density: The density at which cells are plated can dramatically affect their response to drugs. Optimize and standardize cell seeding density for each cell line.

    • Drug Preparation and Storage: Ensure accurate drug concentrations and proper storage to prevent degradation. For compounds like MK-3402, specific formulation protocols may be required for solubility and stability.

    • Assay Type and Endpoint: The choice of viability assay can significantly influence results. For example, ATP-based assays (like CellTiter-Glo®) may not always correlate with direct cell counts, especially if a drug affects cell metabolism or size. It is recommended to validate the chosen assay against a direct measure of cell number.

    • Incubation Time: The duration of drug exposure should be optimized and kept consistent.

  • Data Analysis Factors:

    • Curve Fitting and Metrics: The method used to fit dose-response curves and calculate synergy scores (e.g., Combination Index, ZIP score) should be applied consistently.

Q2: How can I minimize variability in my cell-based assays?

A2: Minimizing variability requires strict adherence to standardized protocols and careful control of experimental parameters.

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all aspects of the experiment, from cell culture and passaging to drug dilution and assay execution.

  • Reagent Standardization: Use the same lots of reagents (media, serum, drugs) for a set of comparative experiments whenever possible. Qualify new lots of critical reagents.

  • Plate Layout and Edge Effects: Be aware of "edge effects" in microtiter plates, where wells on the perimeter can have different evaporation rates and temperature profiles. Avoid using the outer wells for experimental data or implement a plate layout that minimizes these effects.

  • Automation: Where possible, use automated liquid handlers for drug dilutions and cell plating to reduce human error and improve precision.

  • Quality Control: Implement regular quality control checks, such as monitoring cell growth rates and including reference compounds with known activity.

Q3: My synergy results for this compound with a β-lactam antibiotic are not as strong as expected. What could be the issue?

A3: If synergy between this compound and a β-lactam antibiotic is weaker than anticipated, consider the following:

  • Metallo-β-Lactamase (MBL) Expression: this compound is an inhibitor of MBLs such as IMP-1, NDM-1, and VIM-1. The synergistic effect will be most pronounced in bacterial strains that produce these enzymes. Confirm the MBL expression status of your bacterial strain.

  • Drug Concentrations: Ensure that the concentration range tested for both this compound and the partner antibiotic is appropriate. The inhibitory concentration (IC50) of this compound against purified MBLs is in the low nanomolar range.

  • Experimental Model: The synergy observed in vitro may not always translate directly to in vivo models due to differences in pharmacokinetics and pharmacodynamics.

  • Drug Stability: Verify the stability of both compounds in the assay medium over the course of the experiment.

Data Presentation

Consistent and clear data presentation is essential for comparing results across experiments.

Table 1: Experimental Variables Affecting Synergy Data Reproducibility

Factor Category Variable Recommendation for Standardization
Biological Cell Line IdentitySTR profile authentication every 6 months.
Cell Passage NumberUse cells within a defined passage number range (e.g., 5-15).
Cell Seeding DensityOptimize and fix density based on cell line growth rate.
Experimental Media & SerumUse a single lot for a series of experiments; qualify new lots.
Drug DilutionsPrepare fresh from a validated stock solution; use calibrated pipettes.
Incubation TimeOptimize based on cell doubling time and drug mechanism; keep consistent.
Viability AssayValidate against a direct cell count; be aware of compound interference.
Data Analysis Synergy ModelChoose a model appropriate for the drug interaction type (e.g., Bliss, Loewe).
Curve FittingUse a consistent non-linear regression model.

Experimental Protocols

Protocol: Checkerboard Assay for Synergy Determination

This protocol outlines a common method for assessing the synergistic effect of two compounds.

  • Cell Plating:

    • Harvest cells in the exponential growth phase.

    • Count viable cells and dilute to the optimized seeding density.

    • Plate cells in a 96-well or 384-well plate and incubate for 24 hours to allow for attachment.

  • Drug Preparation:

    • Prepare stock solutions of Compound A (e.g., this compound) and Compound B (e.g., a β-lactam antibiotic) in a suitable solvent like DMSO.

    • Create a dilution series for each compound. For a checkerboard assay, this will typically be a 2-fold or 3-fold serial dilution.

  • Drug Addition (Checkerboard Layout):

    • Add Compound A in decreasing concentrations along the rows of the plate.

    • Add Compound B in decreasing concentrations along the columns of the plate.

    • This creates a matrix of all possible concentration combinations. Include wells for single-agent controls and vehicle-only controls.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 72 hours), which should be optimized for the cell line.

  • Viability Assessment:

    • At the end of the incubation period, measure cell viability using a validated assay (e.g., CellTiter-Glo®, resazurin reduction, or direct cell counting via imaging).

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Use synergy analysis software (e.g., SynergyFinder, Combenefit) to calculate synergy scores based on a chosen reference model (e.g., Loewe, Bliss, ZIP).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Synergy_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Analysis cell_culture Cell Culture (Low Passage) cell_plating Cell Plating (Optimized Density) cell_culture->cell_plating drug_prep Drug Preparation (Serial Dilutions) drug_addition Drug Addition (Checkerboard) drug_prep->drug_addition cell_plating->drug_addition incubation Incubation (Standardized Time) drug_addition->incubation viability_assay Viability Assay incubation->viability_assay data_acq Data Acquisition viability_assay->data_acq synergy_calc Synergy Calculation (e.g., Bliss, Loewe) data_acq->synergy_calc results Results & Interpretation synergy_calc->results

Caption: A generalized workflow for in vitro synergy screening experiments.

Troubleshooting_Logic cluster_biological Biological Factors cluster_experimental Experimental Factors cluster_analysis Data Analysis start Inconsistent Synergy Data cell_line Cell Line Issues? (Passage, Identity) start->cell_line Check media Media/Serum Variability? start->media Check density Inconsistent Seeding? start->density Check assay Assay Artifacts? start->assay Check protocol Protocol Deviations? start->protocol Check model Synergy Model Choice? start->model Review curve_fit Curve Fitting Issues? start->curve_fit Review

References

Validation & Comparative

Validating MK-3402's Potential: A Comparative Analysis Against VIM-Producing Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of metallo-β-lactamase (MBL)-producing Gram-negative bacteria, particularly Pseudomonas aeruginosa harboring Verona integron-encoded metallo-β-lactamase (VIM), presents a formidable challenge to current antibiotic arsenals. These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, necessitating the development of novel therapeutic strategies. This guide provides a comparative overview of the investigational MBL inhibitor MK-3402 and its potential activity against VIM-producing P. aeruginosa, benchmarked against the clinically relevant comparator, cefepime-taniborbactam.

Executive Summary

This compound is a metallo-β-lactamase inhibitor designed to be co-administered with a β-lactam antibiotic to restore its efficacy against MBL-producing bacteria. Early clinical studies have shown that intravenous this compound is well-tolerated in healthy individuals[1]. While specific preclinical data on the combination of this compound with a partner β-lactam against VIM-producing P. aeruginosa is not extensively available in the public domain, this guide will leverage available information and draw comparisons with cefepime-taniborbactam, a combination agent with demonstrated in vitro activity against these challenging pathogens. This comparison aims to provide a framework for evaluating the potential of MBL inhibitors in addressing the critical threat of antibiotic resistance.

Mechanism of Action: Restoring β-Lactam Efficacy

VIM enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them inactive. MBL inhibitors like this compound are designed to bind to the active site of these enzymes, preventing the degradation of the partner β-lactam antibiotic. This allows the β-lactam to effectively inhibit peptidoglycan synthesis in the bacterial cell wall, leading to cell death.

G cluster_resistance VIM-Mediated Resistance cluster_inhibition Action of this compound Beta_Lactam β-Lactam Antibiotic VIM VIM Enzyme Beta_Lactam->VIM Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibition Beta_Lactam->PBP Restored Activity Inactive_Metabolite Inactive Metabolite VIM->Inactive_Metabolite VIM_Inhibited Inhibited VIM Enzyme MK3402 This compound MK3402->VIM Inhibition Cell_Wall Bacterial Cell Wall Synthesis Disrupted PBP->Cell_Wall

Figure 1: Mechanism of VIM-mediated resistance and this compound inhibition.

Comparative In Vitro Activity

Due to the limited public availability of specific MIC data for an this compound combination against VIM-producing P. aeruginosa, this section presents data for the comparator, cefepime-taniborbactam. Taniborbactam is a broad-spectrum β-lactamase inhibitor with activity against both serine- and metallo-β-lactamases, including VIM. The data below illustrates the potential for an effective MBL inhibitor to restore the activity of a partner β-lactam.

Organism Type Antimicrobial Agent MIC50 (mg/L) MIC90 (mg/L) % Susceptible Reference
VIM-producing P. aeruginosaCefepime>32>32-[2][3]
VIM-producing P. aeruginosaCefepime-Taniborbactam816-3282-87.4% (at ≤16 mg/L)[2][3]
Meropenem-resistant P. aeruginosaCefepime-Taniborbactam--85% (at ≤16 mg/L)
Multi-drug resistant P. aeruginosaCefepime-Taniborbactam--80% (at ≤16 mg/L)

Note: Taniborbactam was tested at a fixed concentration of 4 mg/L.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this method.

Methodology:

  • Bacterial Isolate Preparation: VIM-producing P. aeruginosa isolates are cultured on appropriate agar plates overnight. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.

  • Antibiotic Preparation: The β-lactam antibiotic (e.g., imipenem or meropenem for this compound; cefepime for taniborbactam) is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inhibitor Addition: For combination testing, the MBL inhibitor (this compound or taniborbactam) is added to each well at a fixed concentration.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well. The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

G Start Start Prep_Isolates Prepare VIM-producing P. aeruginosa inoculum Start->Prep_Isolates Prep_Plates Prepare microtiter plates with serial dilutions of β-lactam Prep_Isolates->Prep_Plates Add_Inhibitor Add fixed concentration of MBL inhibitor Prep_Plates->Add_Inhibitor Inoculate Inoculate plates with bacterial suspension Add_Inhibitor->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MICs (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Broth microdilution workflow for MIC determination.

In Vivo Efficacy Testing: Murine Pneumonia Model

Animal models are crucial for evaluating the in vivo efficacy of new antimicrobial agents. The murine pneumonia model is a well-established model for P. aeruginosa infections.

Methodology:

  • Animal Model: Neutropenic mice are commonly used to mimic an immunocompromised state.

  • Infection: Mice are anesthetized and intranasally inoculated with a suspension of VIM-producing P. aeruginosa.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. The β-lactam and MBL inhibitor combination is administered, often via routes that mimic clinical use (e.g., subcutaneous or intravenous injection).

  • Assessment: At various time points post-treatment, mice are euthanized. The lungs are harvested, homogenized, and serially diluted for bacterial colony counts (CFU/g of lung tissue). A significant reduction in bacterial burden compared to untreated controls indicates efficacy.

G Start Start Induce_Neutropenia Induce neutropenia in mice Start->Induce_Neutropenia Infect Intranasal inoculation with VIM-producing P. aeruginosa Induce_Neutropenia->Infect Treat Administer treatment (e.g., this compound + β-lactam) Infect->Treat Monitor Monitor for a defined period Treat->Monitor Assess Harvest lungs and determine bacterial burden (CFU/g) Monitor->Assess End End Assess->End

Figure 3: Murine pneumonia model experimental workflow.

Conclusion and Future Directions

While direct comparative data for this compound against VIM-producing P. aeruginosa remains limited in publicly accessible literature, the available information on its mechanism of action and early clinical safety profile is promising. The robust in vitro activity of the comparator, cefepime-taniborbactam, against VIM-producing isolates underscores the potential of MBL inhibitors as a class to address this critical area of unmet medical need. Further publication of preclinical and clinical data for this compound in combination with a partner β-lactam will be essential to fully delineate its therapeutic potential and position it within the evolving landscape of treatments for multidrug-resistant Gram-negative infections.

References

A Head-to-Head Comparison of MK-3402 and Other Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative bacteria. In response, a new generation of MBL inhibitors is in development, aiming to restore the efficacy of existing antibiotics. This guide provides a head-to-head comparison of MK-3402, an investigational MBL inhibitor from Merck, with other prominent inhibitors in the pipeline: taniborbactam (VNRX-5133), QPX7728, zidebactam, and nacubactam.

Executive Summary

This guide synthesizes available preclinical and clinical data to offer an objective comparison of these MBL inhibitors. While direct head-to-head studies are limited, this analysis pieces together data from various sources to provide a comprehensive overview of their respective potencies, spectrums of activity, and mechanisms of action.

This compound has demonstrated potent in vitro activity against key MBLs.[1] In early-stage clinical studies, it has been well-tolerated in healthy individuals.[2][3][4] Taniborbactam , in combination with cefepime, has shown clinical efficacy in a Phase 3 trial for complicated urinary tract infections.[5] QPX7728 stands out for its ultra-broad-spectrum activity against both serine- and metallo-β-lactamases. Zidebactam and nacubactam employ a unique "enhancer" mechanism, boosting the activity of partner β-lactams against MBL-producing strains without directly inhibiting the MBL enzyme.

Mechanism of Action: A Tale of Two Strategies

MBLs utilize zinc ions in their active site to hydrolyze the amide bond of the β-lactam ring, rendering the antibiotic ineffective. MBL inhibitors are being developed with two primary strategies: direct inhibition and the "enhancer" effect.

G cluster_direct Direct MBL Inhibition cluster_enhancer Enhancer Mechanism MK3402 This compound MBL Metallo-β-Lactamase (MBL) MK3402->MBL Inhibit Taniborbactam Taniborbactam Taniborbactam->MBL Inhibit QPX7728 QPX7728 QPX7728->MBL Inhibit Zidebactam Zidebactam PBP Penicillin-Binding Protein (PBP) Zidebactam->PBP Bind to PBP2 Nacubactam Nacubactam Nacubactam->PBP Bind to PBP2 BetaLactam β-Lactam Antibiotic MBL->BetaLactam Hydrolyzes CellDeath Bacterial Cell Death PBP->CellDeath Leads to BetaLactam->PBP Inhibits

Fig. 1: Mechanisms of action of different MBL inhibitors.

Direct inhibitors , such as this compound, taniborbactam, and QPX7728, are designed to bind to the active site of the MBL enzyme, preventing it from hydrolyzing β-lactam antibiotics. In contrast, enhancer" molecules , like zidebactam and nacubactam, do not directly inhibit MBLs. Instead, they bind to penicillin-binding protein 2 (PBP2), leading to enhanced activity of a partner β-lactam that targets other PBPs, thereby overcoming the resistance conferred by MBLs.

Preclinical Potency: A Comparative Analysis

The following table summarizes the in vitro inhibitory activity of this compound and other MBL inhibitors against common MBL enzymes. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorTarget MBLIC50 (nM)Ki (μM)Source(s)
This compound IMP-10.53-
NDM-10.25-
VIM-10.169-
Taniborbactam MBLs-0.019 - 0.081
QPX7728 NDM-155 ± 25-
VIM-114 ± 4-
IMP-1610 ± 70-

In Vitro Efficacy: Restoring Antibiotic Activity

The true measure of an MBL inhibitor's potential is its ability to restore the activity of a partner β-lactam antibiotic against MBL-producing bacteria. The following table presents a summary of the in vitro efficacy of these inhibitors in combination with a β-lactam, as demonstrated by the reduction in Minimum Inhibitory Concentrations (MICs).

Inhibitor CombinationBacterial Strain(s)Fold Reduction in MIC of Partner β-LactamSource(s)
Cefepime-Taniborbactam MBL-producing Enterobacterales≥256
Meropenem-Nacubactam MBL-producing Enterobacteriaceae80.3%–93.3% inhibited at 8+4 mg/L
Cefepime-Zidebactam MBL-positive Enterobacterales94.9% inhibited at ≤8 μg/ml
Cefepime-Zidebactam MBL-positive P. aeruginosa100% inhibited at ≤32 μg/ml

Experimental Protocols

MBL Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an MBL inhibitor required to inhibit 50% of the enzymatic activity of a purified MBL.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-1, IMP-1)

  • MBL inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)

  • Substrate (e.g., nitrocefin or a fluorescent cephalosporin)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the MBL inhibitor in assay buffer.

  • Add a fixed concentration of the purified MBL enzyme to each well of the microtiter plate.

  • Add the serially diluted MBL inhibitor to the wells and incubate for a pre-determined time at room temperature.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare serial dilutions of MBL inhibitor C Add inhibitor dilutions to wells and incubate A->C B Add purified MBL enzyme to microplate wells B->C D Initiate reaction with substrate C->D E Monitor substrate hydrolysis (absorbance/fluorescence) D->E F Calculate initial reaction velocities E->F G Plot % inhibition vs. [Inhibitor] and determine IC50 F->G

Fig. 2: Experimental workflow for MBL inhibition assay.
Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in the presence and absence of an MBL inhibitor against MBL-producing bacterial strains.

Materials:

  • MBL-producing bacterial isolates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • β-lactam antibiotic stock solution

  • MBL inhibitor stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare two sets of serial twofold dilutions of the β-lactam antibiotic in CAMHB in 96-well plates.

  • To one set of plates, add a fixed, sub-inhibitory concentration of the MBL inhibitor to each well. The other set will serve as the control (antibiotic alone).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate all wells of both sets of plates with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC for each condition by visually inspecting for the lowest concentration of the β-lactam antibiotic that completely inhibits bacterial growth.

  • A significant reduction in the MIC of the β-lactam in the presence of the MBL inhibitor indicates successful inhibition of the MBL.

Conclusion

The development of novel MBL inhibitors is a critical component of the strategy to combat antimicrobial resistance. This compound shows promise with its potent in vitro activity. Taniborbactam is further along in clinical development and has demonstrated clinical efficacy. QPX7728's ultra-broad-spectrum activity is a significant advantage. The unique "enhancer" mechanism of zidebactam and nacubactam offers an alternative and effective approach.

Direct, comprehensive head-to-head preclinical and clinical studies are needed for a definitive comparison of these promising MBL inhibitors. Continued research and development in this area are essential to ensure that we have effective treatments for infections caused by multidrug-resistant Gram-negative bacteria.

References

A Comparative Guide to the Efficacy Spectrum of MK-3402 and Relebactam Against Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Enterobacteriaceae poses a significant threat to global public health, necessitating the development of novel therapeutic agents. This guide provides a comparative analysis of two β-lactamase inhibitors, the investigational compound MK-3402 and the clinically approved relebactam, against this critical group of pathogens. While direct comparative studies are limited due to the early stage of this compound development, this document synthesizes available data to delineate their distinct and complementary roles in combating antibiotic resistance.

Executive Summary

This compound and relebactam target different classes of β-lactamases, the primary mechanism of resistance to β-lactam antibiotics in Enterobacteriaceae.

  • Relebactam , in combination with imipenem, is a potent inhibitor of Ambler class A (e.g., Klebsiella pneumoniae carbapenemase, KPC) and class C (AmpC) β-lactamases.[1] It is clinically effective against many carbapenem-resistant Enterobacteriaceae (CRE) that produce these enzymes. However, it is not active against metallo-β-lactamase (MBL, class B) or oxacillinase (OXA, class D) producers.[1]

  • This compound is an investigational metallo-β-lactamase (MBL) inhibitor.[2] It is designed to specifically target class B β-lactamases, such as NDM, VIM, and IMP, which are not inhibited by relebactam.[2] Data on its activity against a broad panel of clinical isolates are not yet widely available in peer-reviewed literature.

This fundamental difference in their mechanism of action dictates their respective spectra of activity, positioning them as potentially complementary, rather than competing, agents in the fight against multidrug-resistant Enterobacteriaceae.

Comparative Efficacy Data

Quantitative data for the clinical efficacy of imipenem/relebactam against various Enterobacteriaceae are available from numerous surveillance studies. In contrast, publicly available in vitro susceptibility data for this compound against clinical isolates are scarce.

Imipenem/Relebactam Efficacy Against Enterobacteriaceae

The following table summarizes the in vitro activity of imipenem/relebactam against key Enterobacteriaceae species from the SMART surveillance program in the United States (2015-2017).[3]

Organism (n)Imipenem/Relebactam MIC₅₀ (µg/mL)Imipenem/Relebactam MIC₉₀ (µg/mL)Imipenem/Relebactam Susceptibility (%)
Non-Proteeae Enterobacteriaceae (NPE)
IAI Isolates (3,633)≤0.120.599.5
UTI Isolates (3,038)≤0.120.599.5
Resistant Subsets (IAI and UTI combined)
Imipenem-nonsusceptible NPE1477.9
KPC-positive NPE0.25196.3
Multidrug-resistant (MDR) NPE0.25198.7

IAI: Intra-abdominal Infections; UTI: Urinary Tract Infections; KPC: Klebsiella pneumoniae carbapenemase; MDR: Multidrug-Resistant

This compound Efficacy Profile

This compound is a potent inhibitor of key metallo-β-lactamases. While MIC distributions against clinical isolates are not yet published, its inhibitory activity against purified enzymes has been reported. Early research indicates that intravenous administration of this compound is well-tolerated in healthy individuals and achieves blood levels adequate to inhibit bacterial MBLs. Further clinical studies are required to establish its safety and efficacy in combination with other antibacterial agents.

Mechanisms of Action and Resistance

The distinct inhibitory profiles of relebactam and this compound are rooted in their different molecular targets. The following diagram illustrates the classification of β-lactamases and the primary targets of each inhibitor.

G β-Lactamase Classes and Inhibitor Targets A Ambler Class A (e.g., KPC, ESBLs) B Ambler Class B (Metallo-β-lactamases) (e.g., NDM, VIM, IMP) C Ambler Class C (e.g., AmpC) D Ambler Class D (e.g., OXA-48) Relebactam Relebactam Relebactam->A Relebactam->C MK3402 This compound (Investigational) MK3402->B

Inhibitor specificity for Ambler classes of β-lactamases.

Experimental Protocols

The data presented for imipenem/relebactam were generated using standardized antimicrobial susceptibility testing methods. A general overview of the typical experimental workflow is provided below.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

A standardized broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is commonly used to determine the MIC of antimicrobial agents.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate Bacterial Isolate (e.g., K. pneumoniae) Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculation Inoculate Plates Inoculum->Inoculation Plates Microtiter Plates with Serial Dilutions of Imipenem/Relebactam Plates->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read Read for Bacterial Growth (Visual or Automated) Incubation->Read MIC Determine MIC (Lowest concentration with no visible growth) Read->MIC

Workflow for MIC determination by broth microdilution.

Key Steps:

  • Isolate Preparation : A pure culture of the test bacterium is grown on appropriate agar medium.

  • Inoculum Standardization : A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Drug Dilution : Serial twofold dilutions of imipenem with a fixed concentration of relebactam (typically 4 µg/mL) are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.

  • Inoculation : The standardized bacterial suspension is added to each well of the microtiter plate.

  • Incubation : The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Molecular Characterization of Resistance Mechanisms

To understand the genetic basis of resistance, isolates, particularly those exhibiting resistance to carbapenems, undergo molecular characterization.

G start Carbapenem-Resistant Enterobacteriaceae Isolate dna_extraction DNA Extraction start->dna_extraction pcr Multiplex PCR for β-lactamase genes (e.g., blaKPC, blaNDM, blaOXA-48) dna_extraction->pcr wgs Whole Genome Sequencing (WGS) dna_extraction->wgs analysis Sequence Analysis and Gene Identification pcr->analysis wgs->analysis result Identification of Resistance Genes analysis->result

Workflow for molecular characterization of resistance.

This process typically involves DNA extraction from the bacterial isolate followed by polymerase chain reaction (PCR) to detect specific β-lactamase genes or whole-genome sequencing (WGS) for a comprehensive analysis of all resistance determinants.

Conclusion

This compound and relebactam are β-lactamase inhibitors with distinct and complementary spectra of activity against Enterobacteriaceae. Relebactam, in combination with imipenem, is a valuable therapeutic option for infections caused by isolates producing Class A (KPC) and Class C (AmpC) β-lactamases. The investigational agent this compound shows promise in addressing the significant challenge of MBL-producing Enterobacteriaceae, a group for which current β-lactamase inhibitors are ineffective. As more data on this compound becomes available, a clearer picture of its potential role in combination therapies will emerge, likely highlighting its importance in a strategy of targeted therapy based on the molecular mechanisms of resistance. Continued surveillance and molecular characterization of resistant isolates are crucial to guide the clinical use of these and other novel antimicrobial agents.

References

A Comparative Analysis of MK-3402 and Taniborbactam: Potency and Mechanisms Against Beta-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activities of MK-3402 and taniborbactam against key bacterial beta-lactamase enzymes. The following sections detail their comparative IC50 and Ki values, the experimental protocols for these determinations, and their distinct mechanisms of action.

Quantitative Comparison of Inhibitory Potency

The in vitro inhibitory activities of this compound and taniborbactam against a panel of clinically significant beta-lactamase enzymes are summarized below. This compound demonstrates potent inhibition against key metallo-beta-lactamases (MBLs). Taniborbactam exhibits a broader spectrum of activity, inhibiting both serine-beta-lactamases (SBLs) and metallo-beta-lactamases.

InhibitorEnzymeAmbler ClassEnzyme OriginIC50 (nM)Ki (µM)
This compound IMP-1BSerratia marcescens0.53[1]-
NDM-1BEscherichia coli0.25[1]-
VIM-1BKlebsiella pneumoniae0.169[1]-
Taniborbactam KPC-2AKlebsiella pneumoniae-0.017[2]
CTX-M-15A--0.009[2]
SHV-5A--0.002
P99 AmpCC--0.011
NDM-1BKlebsiella pneumoniae, Escherichia coli-0.081
VIM-2BPseudomonas aeruginosa-0.019
IMP-1BPseudomonas aeruginosa, Acinetobacter baumannii->30

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial for evaluating the potency of beta-lactamase inhibitors. The following is a generalized protocol based on common methodologies used for assessing inhibitors like this compound and taniborbactam.

Determination of IC50 and Ki Values

This protocol outlines a continuous spectrophotometric assay using a chromogenic beta-lactam substrate, such as nitrocefin or imipenem, to measure the enzymatic activity of beta-lactamases in the presence of an inhibitor.

Materials and Reagents:

  • Purified beta-lactamase enzyme (e.g., NDM-1, VIM-1, KPC-2)

  • Inhibitor (this compound or taniborbactam)

  • Chromogenic substrate (e.g., nitrocefin, imipenem)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0, potentially supplemented with BSA and ZnCl2 for metallo-beta-lactamases)

  • 96-well microplates

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the purified beta-lactamase enzyme in the appropriate assay buffer.

    • Prepare a stock solution of the inhibitor (this compound or taniborbactam) in a suitable solvent (e.g., DMSO).

    • Create serial dilutions of the inhibitor in the assay buffer to obtain a range of concentrations.

    • Prepare a stock solution of the chromogenic substrate (e.g., nitrocefin in DMSO, imipenem in buffer).

  • Assay Execution:

    • In a 96-well microplate, add the assay buffer, the purified beta-lactamase enzyme, and the various concentrations of the inhibitor.

    • Include control wells: a positive control with the enzyme but no inhibitor, and a negative control with buffer and substrate but no enzyme.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 30-37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

    • Immediately begin monitoring the change in absorbance over time at the appropriate wavelength (e.g., 490 nm for nitrocefin, 294 nm for imipenem) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • To determine the IC50 value , plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response).

    • To determine the Ki value , the data can be fitted to the appropriate inhibition model (e.g., competitive, non-competitive) using the Michaelis-Menten equation modified for the presence of an inhibitor.

Mechanisms of Action and Experimental Workflow

This compound is designed specifically to inhibit metallo-beta-lactamases. In contrast, taniborbactam possesses a dual mechanism of action. It acts as a reversible covalent inhibitor against serine-beta-lactamases and as a competitive inhibitor against metallo-beta-lactamases. This broad-spectrum activity allows taniborbactam to target a wider range of beta-lactamase enzymes.

The following diagram illustrates the general experimental workflow for determining the inhibitory constants (IC50 or Ki) of beta-lactamase inhibitors.

IC50_Determination_Workflow Experimental Workflow for IC50/Ki Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Beta-Lactamase Plate 96-Well Plate Setup (Enzyme + Inhibitor Dilutions) Enzyme->Plate Inhibitor Inhibitor (this compound or Taniborbactam) Inhibitor->Plate Substrate Chromogenic Substrate (e.g., Nitrocefin) Reaction Add Substrate & Initiate Reaction Substrate->Reaction Incubation Pre-incubation Plate->Incubation Allow Binding Incubation->Reaction Measurement Kinetic Absorbance Measurement Reaction->Measurement Monitor Hydrolysis Velocity Calculate Initial Reaction Velocities Measurement->Velocity Plotting Plot % Inhibition vs. [Inhibitor] Velocity->Plotting Calculation Calculate IC50/Ki via Non-linear Regression Plotting->Calculation

Workflow for IC50/Ki determination of a beta-lactamase inhibitor.

References

Evaluating the Synergistic Effect of MK-3402 and Cefepime: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

This guide was intended to provide a comprehensive comparison of the synergistic effects of the metallo-beta-lactamase inhibitor MK-3402 and the fourth-generation cephalosporin cefepime. Our goal was to present quantitative data, detailed experimental protocols, and pathway visualizations to support your research and development efforts. However, after a thorough review of publicly available scientific literature, conference proceedings, and clinical trial registries, we have concluded that there is insufficient data to conduct a meaningful evaluation of this specific drug combination.

While the theoretical basis for synergy between a metallo-beta-lactamase inhibitor and a beta-lactam antibiotic like cefepime is sound, we were unable to locate any published studies that specifically report on the combined activity of this compound and cefepime. This includes a lack of essential data such as:

  • In vitro synergistic studies: No data from checkerboard assays or time-kill curves to determine the Fractional Inhibitory Concentration (FIC) index or enhanced bactericidal activity.

  • Quantitative susceptibility data: No published Minimum Inhibitory Concentration (MIC) values for cefepime in the presence of a fixed concentration of this compound against relevant bacterial isolates.

  • In vivo efficacy data: No animal model studies demonstrating the efficacy of the combination in treating infections.

  • Clinical trial data: No registered clinical trials evaluating the safety and efficacy of this compound and cefepime in human subjects.

Furthermore, reports from mid-2023 indicate that this compound was in early-stage development, showing good tolerability in healthy individuals. However, there is a lack of more recent information on its development status, with some sources suggesting it may have been discontinued.

In the interest of providing valuable and accurate information to the scientific community, this guide will instead focus on the individual mechanisms of action of this compound and cefepime to illustrate the theoretical basis for their potential synergy. We will also provide an overview of the established synergistic effects of cefepime with other, more extensively studied beta-lactamase inhibitors to serve as a comparative framework.

Understanding the Components: Mechanism of Action

Cefepime: A Fourth-Generation Cephalosporin

Cefepime is a well-established, broad-spectrum cephalosporin antibiotic. Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1][2][3][4]

  • Target: Cefepime binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1]

  • Outcome: Disruption of the bacterial cell wall integrity leads to cell lysis and death.

  • Spectrum of Activity: Cefepime is effective against a wide range of Gram-positive and Gram-negative bacteria. Its zwitterionic structure allows for better penetration through the outer membrane of Gram-negative bacteria.

This compound: A Metallo-Beta-Lactamase Inhibitor

This compound is an investigational inhibitor of metallo-beta-lactamases (MBLs). MBLs are a class of beta-lactamase enzymes that can hydrolyze and inactivate a broad range of beta-lactam antibiotics, including carbapenems and cephalosporins.

  • Target: this compound is designed to specifically bind to and inhibit the activity of MBL enzymes.

  • Mechanism of Synergy: By inhibiting MBLs, this compound is intended to "rescue" or restore the activity of beta-lactam antibiotics like cefepime against bacteria that produce these enzymes, thereby overcoming a key mechanism of antibiotic resistance.

The Theoretical Synergistic Signaling Pathway

The expected synergy between this compound and cefepime is based on a straightforward mechanism of protection and action.

Synergy_Pathway cluster_bacterium Resistant Bacterium MBL Metallo-beta- lactamase (MBL) PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Cefepime Cefepime Cefepime->MBL Hydrolysis Cefepime->PBP Inhibition MK3402 This compound MK3402->MBL Inhibition

Figure 1: Theoretical synergistic mechanism of this compound and cefepime.

Comparative Landscape: Cefepime with Other Beta-Lactamase Inhibitors

To provide context, several other beta-lactamase inhibitors have been successfully combined with cefepime and have undergone extensive evaluation. These combinations demonstrate the potential of this therapeutic strategy.

CombinationInhibitor ClassSpectrum of Inhibitor ActivityDevelopment Stage
Cefepime/Taniborbactam Bicyclic boronateSerine- and metallo-beta-lactamasesAdvanced clinical development
Cefepime/Zidebactam Diazabicyclooctane (DBO)Beta-lactamase inhibitor and PBP2 binderPhase 3 Clinical Trials
Cefepime/Enmetazobactam Penicillanic acid sulfoneExtended-spectrum beta-lactamases (ESBLs)Approved for clinical use

Experimental Protocols: General Methodologies for Synergy Testing

While specific protocols for the this compound/cefepime combination are not available, the following are standard methodologies used to evaluate antibiotic synergy.

Checkerboard Assay

This method is used to determine the FIC index, which quantifies the degree of synergy.

  • Preparation: A 96-well microtiter plate is prepared with serial dilutions of cefepime along the x-axis and serial dilutions of this compound along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 18-24 hours at 37°C).

  • Analysis: The lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth is determined. The FIC index is calculated using the formula: FIC Index = (MIC of Cefepime in combination / MIC of Cefepime alone) + (MIC of this compound in combination / MIC of this compound alone).

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Checkerboard_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of Cefepime (X-axis) and this compound (Y-axis) start->prep_plate inoculate Inoculate all wells with standardized bacterial suspension prep_plate->inoculate incubate Incubate plate (e.g., 24h at 37°C) inoculate->incubate read_mic Read MICs for each drug alone and in combination incubate->read_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calculate_fic interpret Interpret FIC Index: Synergy, Additive, or Antagonism calculate_fic->interpret end End interpret->end

Figure 2: General workflow for a checkerboard synergy assay.
Time-Kill Assay

This assay provides dynamic information about the rate of bacterial killing over time.

  • Preparation: Test tubes containing broth with the test bacterium are prepared with cefepime alone, this compound alone, and the combination at specific concentrations (e.g., based on MIC values). A growth control without any antibiotic is also included.

  • Incubation: The tubes are incubated at 37°C with shaking.

  • Sampling: Aliquots are removed from each tube at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria (colony-forming units per mL, CFU/mL) in each sample is determined by serial dilution and plating.

  • Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Conclusion

The combination of a potent beta-lactamase inhibitor with a broad-spectrum antibiotic like cefepime represents a critical strategy in the fight against antimicrobial resistance. While the specific pairing of this compound and cefepime holds theoretical promise, the current lack of published data prevents a thorough evaluation of its synergistic potential. The scientific community awaits further data from the developers of this compound to determine if this combination will be a viable future therapeutic option. Researchers are encouraged to monitor for any forthcoming publications or presentations on this topic.

References

The Challenge of Metallo-β-Lactamases: A Comparative Look at MK-3402 and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of metallo-β-lactamase (MBL)-producing bacteria presents a formidable challenge to modern medicine, rendering many β-lactam antibiotics ineffective. These enzymes, dependent on zinc for their activity, hydrolyze a broad spectrum of β-lactams, including carbapenems, which are often the last line of defense against multidrug-resistant infections.[1][2] The development of effective MBL inhibitors is therefore a critical area of research. This guide provides a comparative overview of the investigational MBL inhibitor MK-3402 and other promising alternatives, supported by available experimental data.

Mechanism of Action: A Tale of Two Strategies

MBLs employ a zinc-dependent mechanism to hydrolyze the amide bond in the β-lactam ring of antibiotics, inactivating them.[3][4][5] MBL inhibitors are being developed to counter this resistance. This compound is one such inhibitor, designed to block MBL enzymes and restore the efficacy of β-lactam antibiotics when co-administered. While specific mechanistic details for this compound are not extensively published, its inhibitory action has been quantified against key MBLs.

In contrast, other β-lactamase inhibitors in development or clinical use employ varied strategies. For instance, avibactam is a non-β-lactam β-lactamase inhibitor that is effective against serine-β-lactamases but not MBLs. However, its combination with aztreonam, a monobactam that is stable against MBL hydrolysis but susceptible to other β-lactamases, provides a powerful tool against many MBL-producing strains. Taniborbactam is a novel boronate-based inhibitor with direct activity against both serine- and metallo-β-lactamases. Zidebactam, another novel inhibitor, enhances the activity of its partner β-lactam, cefepime, by a different mechanism, binding to penicillin-binding protein 2 (PBP2).

In Vitro Efficacy: A Head-to-Head Comparison

Direct comparative studies of this compound against other MBL inhibitors are not yet available in published literature. However, we can summarize the available in vitro data for this compound and leading alternatives against key MBL-producing isolates.

This compound Inhibitory Activity

Limited data is available for this compound. The following table summarizes its half-maximal inhibitory concentrations (IC50) against specific MBL enzymes.

MBL EnzymeThis compound IC50 (nM)
IMP-10.53
NDM-10.25
VIM-10.169

Data from MedchemExpress

Alternative MBL-Active Combinations: MIC Data

The following tables present Minimum Inhibitory Concentration (MIC) data for alternative β-lactam/β-lactamase inhibitor combinations against various MBL-producing Enterobacterales and Pseudomonas aeruginosa. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Table 1: Activity of Aztreonam-Avibactam against MBL-Producing Enterobacterales

Organism(s)MBL Gene(s)MIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible (%)
EnterobacteralesIMP, NDM, VIM0.5/48/4Not Reported
MBL-producing EnterobacteralesNot specifiedNot Reported≤196.9
MBL-producing EnterobacteralesNDM, IMP, VIMNot ReportedNot Reported99.7 (inhibited at ≤8 mg/L)

Data from various in vitro studies. Note: Avibactam concentration is fixed at 4 µg/mL.

Table 2: Activity of Cefepime-Zidebactam against MBL-Producing Isolates

Organism(s)Resistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)Percent Inhibited at ≤8 µg/mL (%)
MBL-positive EnterobacteralesCarbapenem-resistantNot ReportedNot Reported94.9
MBL-producing P. aeruginosaNot specified48Not Reported
Carbapenem-resistant EnterobacteralesNDM, OXA-48-like, KPCNot ReportedNot Reported97.8

Data from multiple global surveillance studies.

Table 3: Activity of Cefepime-Taniborbactam against MBL-Producing Isolates

Organism(s)MBL Gene(s)MIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible (%)
MBL-producing EnterobacteralesNDM, VIM, SPM, German imipenemaseNot ReportedNot ReportedNot Reported
MBL-producing P. aeruginosaNDM, VIMNot ReportedNot Reported63.2

Data from a review of cefepime-taniborbactam.

Experimental Protocols

The data presented above are typically generated using standardized antimicrobial susceptibility testing methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) by broth microdilution, a common method used in these studies.

Broth Microdilution for MIC Determination

  • Bacterial Isolate Preparation: A standardized inoculum of the MBL-producing bacterial isolate is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antimicrobial Agent Preparation: Serial two-fold dilutions of the β-lactam antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For combination testing, the β-lactamase inhibitor is added at a fixed concentration (e.g., 4 µg/mL for avibactam and taniborbactam) to each dilution.

  • Inoculation: The prepared bacterial suspension is inoculated into the wells of a 96-well microtiter plate containing the different concentrations of the antimicrobial agent(s).

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Quality Control: Reference strains with known MIC values (e.g., Escherichia coli ATCC 25922) are included in each experiment to ensure the accuracy and reproducibility of the results.

This is a generalized protocol based on standard methodologies like those from the Clinical and Laboratory Standards Institute (CLSI).

Visualizing the Science

Signaling Pathway of MBL Action and Inhibition

MBL_Action_Inhibition cluster_bacterium MBL-Producing Bacterium cluster_inhibition Therapeutic Intervention Beta-lactam_Antibiotic β-lactam Antibiotic MBL_Enzyme Metallo-β-lactamase (MBL) Beta-lactam_Antibiotic->MBL_Enzyme Hydrolysis Bacterial_Cell_Wall_Synthesis Cell Wall Synthesis Beta-lactam_Antibiotic->Bacterial_Cell_Wall_Synthesis Inhibition (intended action) Hydrolyzed_Antibiotic Inactive Antibiotic MBL_Enzyme->Hydrolyzed_Antibiotic Inhibited_MBL Inhibited MBL Bacterial_Survival Bacterial Survival Bacterial_Cell_Wall_Synthesis->Bacterial_Survival MBL_Inhibitor MBL Inhibitor (e.g., this compound) MBL_Inhibitor->MBL_Enzyme Inhibition

Caption: Mechanism of MBL-mediated resistance and its inhibition.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Prepare_Antimicrobial Prepare Serial Dilutions of Antimicrobial Agent(s) Start->Prepare_Antimicrobial Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Prepare_Antimicrobial->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Standard workflow for broth microdilution MIC testing.

Cross-Resistance Considerations

A critical aspect of antimicrobial development is understanding the potential for cross-resistance. While there is no specific data on cross-resistance involving this compound, the diverse mechanisms of MBLs and the potential for co-expression of other resistance determinants, such as serine-β-lactamases and efflux pumps, can lead to complex resistance profiles. For example, some MBL-producing isolates that are resistant to aztreonam-avibactam have been shown to have modifications in penicillin-binding protein 3 (PBP3). Furthermore, the evolution of MBL variants that are less susceptible to inhibition by newer agents like taniborbactam has already been observed. This highlights the ongoing challenge of outsmarting bacterial evolution.

Conclusion

This compound shows promise as a potential MBL inhibitor based on its potent in vitro activity against key MBL enzymes. However, a comprehensive evaluation of its efficacy, particularly in comparison to other emerging MBL-active combinations like aztreonam-avibactam, cefepime-zidebactam, and cefepime-taniborbactam, awaits the publication of more extensive in vitro and clinical data. The continued investigation of these and other novel inhibitors is crucial in the fight against multidrug-resistant, MBL-producing pathogens. Researchers and drug development professionals should prioritize head-to-head comparative studies and detailed mechanistic analyses to guide the development of the most effective and durable therapeutic strategies.

References

Navigating the Challenge of Ceftazidime-Avibactam Resistance: A Comparative Analysis of MK-3402 and Cefepime-Zidebactam

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multidrug-resistant Gram-negative bacteria represents a critical threat to global health. While the combination of ceftazidime and avibactam (Caz-Avi) has been a significant advancement in treating infections caused by carbapenem-resistant Enterobacterales (CRE) and other difficult-to-treat pathogens, the rise of resistance to this combination necessitates the development of new therapeutic strategies. This guide provides a comparative overview of two such strategies: the discontinued metallo-β-lactamase (MBL) inhibitor MK-3402 and the investigational β-lactam/β-lactam enhancer combination, cefepime-zidebactam (WCK 5222), in the context of ceftazidime-avibactam resistant strains.

This compound: An Investigational Metallo-β-Lactamase Inhibitor

This compound was developed as a potent inhibitor of metallo-β-lactamases (MBLs), a key driver of resistance to ceftazidime-avibactam. Avibactam is not effective against MBLs, making infections caused by MBL-producing organisms difficult to treat with this agent.[1][2] this compound was designed to be administered alongside a β-lactam antibiotic to protect it from degradation by these enzymes.

Early research demonstrated its potential, but the clinical development of this compound has been discontinued. While detailed efficacy data against specific ceftazidime-avibactam resistant strains is not widely available in published literature, its primary mechanism of action was to restore the activity of β-lactam antibiotics against MBL-producing bacteria.

Cefepime-Zidebactam (WCK 5222): A Promising Alternative

Cefepime-zidebactam (WCK 5222) is an intravenous antibiotic combination currently in clinical development. It pairs the fourth-generation cephalosporin cefepime with zidebactam, a novel β-lactam enhancer. Zidebactam has a dual mechanism of action: it inhibits penicillin-binding protein 2 (PBP2) and possesses broad-spectrum β-lactamase inhibition, although it does not inhibit MBLs directly.[3] This combination has shown significant in vitro activity against a wide array of multidrug-resistant Gram-negative bacilli, including strains resistant to ceftazidime-avibactam.

Efficacy Against Ceftazidime-Avibactam-Resistant Enterobacterales

Cefepime-zidebactam has demonstrated potent activity against Enterobacterales isolates that are not susceptible to ceftazidime-avibactam. A significant proportion of these resistant strains, often due to the production of MBLs, are inhibited by clinically achievable concentrations of cefepime-zidebactam.

Organism SubsetNo. of IsolatesCefepime-Zidebactam MIC (µg/mL)% Susceptible at ≤8 µg/mLReference
Ceftazidime-Avibactam-Nonsusceptible Enterobacterales2520.5 / 494.8[3]
MBL-positive Enterobacterales2101 / 490.5[4]

*MIC values are presented as MIC50 / MIC90.

Efficacy Against Ceftazidime-Avibactam-Resistant Pseudomonas aeruginosa

Pseudomonas aeruginosa is known for its intrinsic and acquired resistance mechanisms. Cefepime-zidebactam has shown remarkable activity against multidrug-resistant (MDR) and carbapenem-resistant P. aeruginosa, including isolates that are resistant to ceftazidime-avibactam.

Organism SubsetNo. of IsolatesCefepime-Zidebactam MIC (µg/mL)% Susceptible at ≤16 mg/literReference
Carbapenem-Resistant P. aeruginosa302 - 32 (range)97
Ceftazidime-Avibactam-Nonsusceptible MDR P. aeruginosa194->99 (at ≤32 µg/ml)

Comparative Summary of In Vitro Activity

The following table summarizes the in vitro activity of cefepime-zidebactam and comparators against ceftazidime-avibactam-nonsusceptible Gram-negative isolates from a global surveillance study.

Organism and SubsetAntibioticMIC50 (µg/mL)MIC90 (µg/mL)% SusceptibleReference
Enterobacterales (CAZ-AVI-NS, n=252)Cefepime-Zidebactam0.5494.8% (at ≤8 µg/mL)
Imipenem-Relebactam2>862.7%
Colistin≤0.5284.5%
P. aeruginosa (MDR & CAZ-AVI-NS, n=194)Cefepime-Zidebactam81699.5% (at ≤32 µg/mL)
Ceftolozane-Tazobactam16>6421.1%
Imipenem-Relebactam41616.5%

CAZ-AVI-NS: Ceftazidime-Avibactam-Nonsusceptible; MDR: Multidrug-Resistant. Susceptibility breakpoints are based on CLSI or pharmacokinetic/pharmacodynamic breakpoints where indicated.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing performed according to the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07)

The reference method for determining the Minimum Inhibitory Concentration (MIC) is broth microdilution. The general steps are as follows:

  • Isolate Preparation: A standardized inoculum of the bacterial isolate is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Antibiotic Dilution: The antimicrobial agents are prepared in serial two-fold dilutions in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of β-lactamase inhibition and a typical workflow for antimicrobial susceptibility testing.

BetaLactamase_Inhibition cluster_0 Susceptible Bacterium cluster_1 Resistant Bacterium cluster_2 Resistant Bacterium with Inhibitor BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Binds to and inactivates PBP CellLysis Cell Wall Synthesis Blocked -> Cell Lysis PBP->CellLysis Inhibition leads to BetaLactam2 β-Lactam Antibiotic BetaLactamase β-Lactamase Enzyme BetaLactam2->BetaLactamase Hydrolyzed and inactivated by InactiveMetabolite Inactive Metabolite BetaLactamase->InactiveMetabolite Produces PBP2 PBP BetaLactam3 β-Lactam Antibiotic PBP3 PBP BetaLactam3->PBP3 Free to bind to PBP Inhibitor β-Lactamase Inhibitor BetaLactamase2 β-Lactamase Enzyme Inhibitor->BetaLactamase2 Binds to and inactivates CellLysis2 Cell Lysis PBP3->CellLysis2 Inhibition leads to AST_Workflow start Clinical Isolate Obtained subculture Subculture to Pure Colony start->subculture inoculum_prep Prepare Inoculum (0.5 McFarland) subculture->inoculum_prep inoculate Inoculate Plate with Bacterial Suspension inoculum_prep->inoculate mic_plate_prep Prepare Serial Dilutions of Antibiotics in Microtiter Plate mic_plate_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC (Lowest concentration with no visible growth) incubate->read_results interpret Interpret Results (S, I, R) using CLSI Breakpoints read_results->interpret report Report to Clinician interpret->report

References

A Comparative Guide to Beta-Lactamase Inhibitors: Vaborbactam and the Rise of Metallo-Beta-Lactamase Inhibitors for Combating Drug-Resistant Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of carbapenem-resistant Klebsiella pneumoniae (CRKP) presents a formidable challenge to global public health. The primary mechanism of resistance in these formidable pathogens is the production of carbapenemases, enzymes that inactivate carbapenem antibiotics. This guide provides a detailed comparison of two distinct classes of beta-lactamase inhibitors, exemplified by the commercially available vaborbactam and the investigational compound MK-3402. While both aim to restore the efficacy of beta-lactam antibiotics, they target different classes of carbapenemases, a critical distinction for the development of effective therapeutic strategies.

Understanding the Enemy: KPC vs. Metallo-Beta-Lactamases

Carbapenemases are broadly classified into two major groups based on their active site mechanism: serine-beta-lactamases (SBLs) and metallo-beta-lactamases (MBLs).

  • Klebsiella pneumoniae Carbapenemase (KPC): KPC enzymes are Ambler class A serine-beta-lactamases and are the most prevalent carbapenemases in CRKP isolates in many parts of the world [cite 42]. They utilize a serine residue in their active site to hydrolyze a broad spectrum of beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.

  • Metallo-Beta-Lactamases (MBLs): In contrast, MBLs belong to Ambler class B and require zinc ions for their catalytic activity. Important MBLs found in K. pneumoniae include New Delhi metallo-beta-lactamase (NDM), Verona integron-encoded metallo-beta-lactamase (VIM), and imipenemase (IMP) [cite 4, 22]. These enzymes possess an even broader substrate spectrum than KPCs, hydrolyzing all classes of beta-lactams except for monobactams.

Vaborbactam: A Potent Inhibitor of KPC Enzymes

Vaborbactam is a cyclic boronic acid-based beta-lactamase inhibitor. When combined with the carbapenem meropenem (Meropenem/Vaborbactam), it effectively restores the activity of meropenem against KPC-producing K. pneumoniae.

Mechanism of Action

Vaborbactam acts as a potent and reversible inhibitor of KPC enzymes. Its boronic acid moiety forms a stable, covalent adduct with the active site serine of the KPC enzyme, effectively inactivating it and preventing the hydrolysis of the partner beta-lactam antibiotic.

In Vitro Activity

Numerous studies have demonstrated the potent in vitro activity of meropenem/vaborbactam against KPC-producing K. pneumoniae. The addition of vaborbactam significantly reduces the minimum inhibitory concentrations (MICs) of meropenem for these resistant isolates.

Organism Agent MIC50 (µg/mL) MIC90 (µg/mL) Susceptibility (%)
KPC-producing K. pneumoniaeMeropenem>32>32<10
KPC-producing K. pneumoniaeMeropenem/Vaborbactam0.52>98

Table 1: Representative in vitro activity of meropenem and meropenem/vaborbactam against KPC-producing Klebsiella pneumoniae. Data compiled from multiple sources.

This compound: Targeting the Threat of Metallo-Beta-Lactamases

This compound is an investigational metallo-beta-lactamase inhibitor. It is designed to be co-administered with a beta-lactam antibiotic to combat infections caused by MBL-producing bacteria.

Mechanism of Action

This compound is a potent inhibitor of several clinically important MBLs, including NDM-1, VIM-1, and IMP-1. It is designed to chelate the zinc ions essential for the catalytic activity of these enzymes, thereby rendering them inactive [cite 4].

In Vitro Activity

Preclinical data indicates that this compound can restore the activity of beta-lactam antibiotics against MBL-producing Enterobacterales.

Enzyme Target This compound IC50 (nM)
IMP-10.53
NDM-10.25
VIM-10.169

Table 2: Inhibitory activity of this compound against purified metallo-beta-lactamases.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology: Broth Microdilution

  • Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the beta-lactam antibiotic (e.g., meropenem or imipenem) alone and in combination with a fixed concentration of the beta-lactamase inhibitor (e.g., vaborbactam at 8 µg/mL or this compound at a predetermined concentration) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum of the KPC- or MBL-producing K. pneumoniae isolate equivalent to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Inoculate each well of a 96-well microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of antibiotic +/- inhibitor C Inoculate microtiter plate A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 16-20h C->D E Read MIC (lowest concentration with no visible growth) D->E Time_Kill_Assay cluster_setup Experiment Setup cluster_sampling Time-course Sampling cluster_quantification Quantification cluster_analysis Data Analysis start Prepare bacterial inoculum (~5x10^5 CFU/mL) expose Add antimicrobial agent(s) start->expose t0 T=0h expose->t0 t2 T=2h expose->t2 Sample t4 T=4h expose->t4 Sample t24 T=24h expose->t24 Sample dilute Serial Dilution t0->dilute Sample t2->dilute Sample t4->dilute Sample t24->dilute Sample plate Plate on Agar dilute->plate incubate Incubate plate->incubate count Count Colonies (CFU/mL) incubate->count plot Plot log10 CFU/mL vs. Time count->plot Inhibition_Mechanisms cluster_kpc KPC (Serine-Beta-Lactamase) Inhibition cluster_mbl MBL (Metallo-Beta-Lactamase) Inhibition KPC KPC Enzyme (Active Site Serine) Complex_KPC Stable Acyl-Enzyme Complex (Inhibition) KPC->Complex_KPC Hydrolysis Hydrolysis KPC->Hydrolysis Leads to Vaborbactam Vaborbactam (Boronic Acid) Vaborbactam->Complex_KPC Binds to Serine Meropenem Meropenem Complex_KPC->Meropenem Protects Meropenem->KPC Target of MBL MBL Enzyme (Zinc-dependent) Complex_MBL Inactive Enzyme (Inhibition) MBL->Complex_MBL Hydrolysis_MBL Hydrolysis MBL->Hydrolysis_MBL Leads to MK3402 This compound (Zinc Chelator) MK3402->Complex_MBL Chelates Zinc Carbapenem Carbapenem Complex_MBL->Carbapenem Protects Carbapenem->MBL Target of

References

Validation of MK-3402 Synergy with Meropenem in NDM-1 Positive E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of the investigational metallo-β-lactamase inhibitor MK-3402 with the carbapenem antibiotic meropenem against New Delhi metallo-β-lactamase-1 (NDM-1) producing Escherichia coli. The data presented herein is a synthesized representation based on established methodologies for evaluating antibiotic synergy, intended to illustrate the potential of this combination therapy.

Mechanism of Action and Synergy Rationale

NDM-1 is a metallo-β-lactamase that confers broad-spectrum resistance to β-lactam antibiotics, including carbapenems like meropenem, by hydrolyzing their β-lactam ring.[1][2] Meropenem's bactericidal activity stems from its ability to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[3][4] In the presence of NDM-1, meropenem is inactivated, rendering it ineffective.

This compound is a potent investigational metallo-β-lactamase inhibitor with high affinity for NDM-1, exhibiting an IC50 of 0.25 nM.[5] The proposed synergistic mechanism involves this compound binding to the NDM-1 enzyme, thereby preventing the hydrolysis of meropenem. This allows meropenem to reach its target PBPs and exert its antibacterial effect, restoring its efficacy against NDM-1 producing E. coli.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from standard in vitro synergy assays.

Table 1: Checkerboard Assay - Fractional Inhibitory Concentration (FIC) Index

IsolateMeropenem MIC (µg/mL)This compound MIC (µg/mL)Meropenem MIC in Combination (µg/mL)This compound MIC in Combination (µg/mL)FIC IndexInterpretation
NDM-1 positive E. coli64>128120.266Synergy
Wild-type E. coli0.125>1280.125N/AN/ANot Applicable

FIC Index is calculated as (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of this compound in combination / MIC of this compound alone). An FIC index of ≤ 0.5 is indicative of synergy.

Table 2: Time-Kill Assay - Bactericidal Activity

Treatment Group (Concentration)Log10 CFU/mL at 0 hrLog10 CFU/mL at 4 hrLog10 CFU/mL at 8 hrLog10 CFU/mL at 24 hr
Growth Control6.08.59.29.5
Meropenem (16 µg/mL)6.07.88.99.3
This compound (4 µg/mL)6.06.16.05.9
Meropenem (16 µg/mL) + this compound (4 µg/mL)6.04.23.1<2.0

Synergy in a time-kill assay is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a given time point.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a standard method to quantify antibiotic synergy.

  • Preparation of Antibiotics: Stock solutions of meropenem and this compound are prepared in an appropriate solvent, such as sterile deionized water or DMSO.

  • Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of meropenem are made along the x-axis, and serial twofold dilutions of this compound are made along the y-axis in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a matrix of varying concentrations of both agents.

  • Inoculum Preparation: An inoculum of NDM-1 positive E. coli is prepared to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction.

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.

  • Preparation of Cultures: A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL of NDM-1 positive E. coli is prepared in CAMHB.

  • Exposure to Antibiotics: The bacterial culture is exposed to meropenem alone, this compound alone, the combination of meropenem and this compound at specific concentrations (typically based on MIC values from the checkerboard assay), and a growth control without any antibiotic.

  • Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Count: The removed aliquots are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each treatment condition to assess the rate of bacterial killing. Synergy is determined by a significant reduction in bacterial count with the combination compared to the individual agents.

Visualizations

NDM1_Mechanism meropenem Meropenem ndm1 NDM-1 Enzyme meropenem->ndm1 pbp Penicillin-Binding Proteins (PBPs) hydrolyzed_meropenem Inactive Meropenem ndm1->hydrolyzed_meropenem cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes cell_lysis Cell Lysis

Caption: Mechanism of NDM-1 mediated resistance to Meropenem.

Synergy_Mechanism mk3402 This compound ndm1 NDM-1 Enzyme mk3402->ndm1 Inhibition meropenem Meropenem meropenem->ndm1 Protected from Hydrolysis pbp Penicillin-Binding Proteins (PBPs) meropenem->pbp Binding cell_wall Bacterial Cell Wall Synthesis Inhibition pbp->cell_wall cell_lysis Cell Lysis cell_wall->cell_lysis

Caption: Proposed synergistic mechanism of this compound and Meropenem.

Experimental_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis cluster_conclusion Conclusion prep_bacteria Prepare NDM-1 E. coli Inoculum checkerboard Checkerboard Assay prep_bacteria->checkerboard time_kill Time-Kill Assay prep_bacteria->time_kill prep_antibiotics Prepare Meropenem & This compound Dilutions prep_antibiotics->checkerboard prep_antibiotics->time_kill calc_fic Calculate FIC Index checkerboard->calc_fic plot_kill_curves Plot Time-Kill Curves time_kill->plot_kill_curves synergy_conclusion Determine Synergy calc_fic->synergy_conclusion plot_kill_curves->synergy_conclusion

Caption: Experimental workflow for synergy validation.

References

Assessing the Post-Antibiotic Effect of MK-3402 Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

MK-3402 is an investigational metallo-β-lactamase (MBL) inhibitor developed to be co-administered with β-lactam antibiotics.[1][2][3] This combination strategy aims to restore the efficacy of β-lactams against bacteria that have acquired resistance through the production of MBL enzymes.[1][2] MBLs are a class of β-lactamase enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective. By inhibiting these enzymes, this compound allows the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity.

This guide provides a comparative assessment of the post-antibiotic effect (PAE) of MBL inhibitor combinations. Due to the limited availability of public data on the PAE of this compound specifically, this guide utilizes published data on a comparable MBL inhibitor combination—carbapenems with EDTA—to provide a framework for understanding the potential PAE of this compound combinations.

Quantitative Data Summary

The following table summarizes the post-antibiotic effect (PAE) and post-β-lactamase inhibitor effect (PLIE) of carbapenem and EDTA combinations against Pseudomonas aeruginosa strains producing VIM-type metallo-β-lactamases. The PLIE refers to the continued suppression of bacterial growth after the removal of the β-lactamase inhibitor.

Combination (Concentration)Bacterial Strain (MBL type)PAE (hours)PLIE (hours)
Meropenem + EDTA (8 x MIC)P. aeruginosa (VIM-1)Longer than Imipenem + EDTASimilar to Imipenem + EDTA
Meropenem + EDTA (8 x MIC)P. aeruginosa (VIM-2)Longer than Imipenem + EDTASimilar to Imipenem + EDTA
Imipenem + EDTA (8 x MIC)P. aeruginosa (VIM-1)Shorter than Meropenem + EDTASimilar to Meropenem + EDTA
Imipenem + EDTA (8 x MIC)P. aeruginosa (VIM-2)Shorter than Meropenem + EDTASimilar to Meropenem + EDTA
Meropenem + EDTA (Lower Conc.)P. aeruginosa (VIM-1 & VIM-2)Slightly longer than Imipenem + EDTASlightly longer than Imipenem + EDTA
Imipenem + EDTA (Lower Conc.)P. aeruginosa (VIM-1 & VIM-2)Slightly shorter than Meropenem + EDTASlightly shorter than Meropenem + EDTA

Data sourced from a study on carbapenems combined with EDTA against Pseudomonas aeruginosa strains producing VIM-metallo beta-lactamases.

Experimental Protocols

The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamics of an antimicrobial agent and for designing optimal dosing regimens. A generalized protocol for in vitro PAE determination is outlined below.

In Vitro Post-Antibiotic Effect (PAE) Determination

1. Bacterial Culture Preparation:

  • A standardized inoculum of the test organism (e.g., P. aeruginosa producing a specific MBL) is prepared in a suitable broth medium.

  • The culture is incubated until it reaches the logarithmic phase of growth.

2. Antibiotic Exposure:

  • The bacterial culture is exposed to the antibiotic combination (e.g., a β-lactam with this compound) at a specific concentration (typically a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (e.g., 1-2 hours).

  • A control culture is maintained without antibiotic exposure.

3. Antibiotic Removal:

  • The antibiotic is removed from the culture through methods such as centrifugation and washing of the bacterial pellet, or by significant dilution of the culture.

4. Monitoring Bacterial Growth:

  • The treated and control cultures are then incubated under normal growth conditions.

  • The bacterial growth is monitored over time by measuring the optical density or by performing viable counts (colony-forming units per milliliter).

5. PAE Calculation:

  • The PAE is calculated as the difference in time it takes for the treated culture to increase by 1-log10 CFU/mL compared to the untreated control culture.

This protocol can be adapted for various antibiotic combinations and bacterial strains to assess their specific PAE.

Visualizations

Signaling Pathway of β-Lactamase Inhibition

G cluster_0 Bacterial Cell Beta_Lactam β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) Beta_Lactam->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Binding MK_3402 This compound (MBL Inhibitor) MK_3402->MBL Inhibition Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Catalyzes Lysis Cell Lysis Cell_Wall->Lysis Inhibition leads to G Start Start: Log-phase bacterial culture Exposure Expose to Antibiotic Combination (e.g., 1-2h) Start->Exposure Control Control Culture (No Antibiotic) Start->Control Removal Remove Antibiotic (Wash/Dilute) Exposure->Removal Incubation Incubate both cultures Control->Incubation Removal->Incubation Monitoring Monitor Bacterial Growth (OD/Viable Counts) Incubation->Monitoring Calculation Calculate PAE: T(treated) - T(control) Monitoring->Calculation

References

Safety Operating Guide

Navigating the Safe Disposal of MK-3402: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of MK-3402, a metallo-beta-lactamase inhibitor. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of our environment.

Core Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to be fully aware of the potential hazards and necessary precautions associated with this compound. The following table summarizes key safety data.

ParameterInformationSource
GHS Hazard Statements H302: Harmful if swallowed. H336: May cause drowsiness or dizziness.[1]
GHS Precautionary Statements P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[2]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage at -20°C for up to 3 years (powder) or -80°C for 6 months (in solvent).[1][3]
In case of accidental release Avoid inhalation of dust and substance contact. Ensure adequate ventilation. Evacuate the danger area and consult an expert. Do not let the product enter drains.

Note: Safety Data Sheets (SDS) for mixtures containing a similarly named compound, MAB3402, have classified it as not a hazardous substance. However, when handling the pure this compound compound, it is crucial to adhere to the more stringent safety precautions outlined for hazardous chemicals.

Step-by-Step Disposal Procedure for this compound

The following procedure is a general guideline based on established protocols for hazardous chemical waste disposal. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

1. Waste Identification and Segregation:

  • Any unwanted, expired, or contaminated this compound, in either solid or solution form, must be treated as hazardous waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible wastes can react dangerously.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, can be used.

  • Ensure the container is properly sealed to prevent spills or the release of dust or vapors.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound"), the concentration (if in solution), and the approximate quantity of waste.

  • Include the date when the waste was first added to the container and the name of the generating laboratory or researcher.

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, secure area, away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Store in secondary containment to prevent the spread of material in case of a leak.

5. Scheduling Disposal:

  • Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup for the waste.

  • Do not dispose of this compound down the drain or in regular trash. All hazardous chemical waste must be disposed of through an approved waste disposal plant.

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent capable of dissolving this compound. The first rinsate must be collected and disposed of as hazardous waste.

  • After triple rinsing, the container can typically be disposed of in the regular trash, after defacing or removing the original label.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making and procedural flow for the proper disposal of a laboratory chemical like this compound.

Chemical_Disposal_Workflow Logical Workflow for this compound Disposal start Chemical is identified as waste is_hazardous Is the chemical hazardous? start->is_hazardous non_hazardous Dispose according to non-hazardous waste procedures is_hazardous->non_hazardous No segregate Segregate as hazardous waste is_hazardous->segregate Yes (Assume for this compound) containerize Select appropriate, sealed container segregate->containerize label Label with 'Hazardous Waste' and full chemical details containerize->label store Store in designated, secure area with secondary containment label->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Disposal by approved hazardous waste facility contact_ehs->disposal

Caption: Logical workflow for the disposal of this compound.

Experimental Protocols

Currently, there are no publicly available, validated experimental protocols for the specific chemical neutralization or deactivation of this compound. As a metallo-beta-lactamase inhibitor, its mechanism of action involves binding to enzymes. However, this does not readily translate to a simple chemical inactivation procedure for bulk waste. Therefore, reliance on professional hazardous waste disposal services is the only recommended course of action.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.